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  • Product: Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
  • CAS: 478246-29-6

Core Science & Biosynthesis

Foundational

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate molecular weight and CAS registry number

As a Senior Application Scientist specializing in synthetic methodologies and early-stage molecular design, I have structured this technical whitepaper to provide a comprehensive, field-proven guide to Methyl 4-(4-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic methodologies and early-stage molecular design, I have structured this technical whitepaper to provide a comprehensive, field-proven guide to Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate . This document bridges the gap between fundamental physicochemical profiling and advanced synthetic applications, specifically focusing on its role as a privileged scaffold in the development of agrochemicals and pharmaceuticals.

Executive Summary & Structural Rationale

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a highly functionalized diaryl ether. In modern molecular design, the diaryl ether linkage is prized for its ability to act as a conformational restrictor while maintaining a flexible ~120° "hinge" angle, allowing the molecule to adapt to complex hydrophobic binding pockets [1].

This specific scaffold is strategically designed with three critical functional zones:

  • The 4-Chloro-2-methylphenoxy Moiety: The chlorine atom at the para position blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the metabolic stability and half-life of the compound. The ortho-methyl group provides steric bulk, locking the preferred "butterfly" conformation of the two aromatic rings.

  • The Nitro Group: Acts as a powerful electron-withdrawing group (EWG). During synthesis, it activates the adjacent position for nucleophilic attack. Post-synthesis, it serves as a latent amine handle for downstream cyclization into heterocycles (e.g., uracils or triazolinones).

  • The Methyl Ester: Provides a lipophilic terminus that can be readily hydrolyzed to a carboxylic acid or converted into various amides to tune the molecule's solubility and target affinity.

Physicochemical Profiling

Understanding the baseline quantitative data of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays.

PropertyValue
Chemical Name Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
CAS Registry Number 478246-29-6
Molecular Weight 321.72 g/mol
Molecular Formula C15H12ClNO5 [2]
Structural Class Nitro-substituted Diaryl Ether
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5

Experimental Workflow: High-Yield Synthesis via SNAr

The construction of the diaryl ether core is best achieved via Nucleophilic Aromatic Substitution (SNAr). The following field-proven protocol ensures high yield and purity while minimizing side reactions [3].

Protocol: Synthesis of CAS 478246-29-6
  • Step 1: Reagent Preparation & Solvation Dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 eq) and 4-chloro-2-methylphenol (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.

    • Causality: DMF is a polar aprotic solvent. It poorly solvates anions, leaving the phenoxide nucleophile highly reactive, while effectively stabilizing the negatively charged Meisenheimer complex intermediate formed during the SNAr transition state [1].

  • Step 2: Base Addition Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) to the stirring solution.

    • Causality: K₂CO₃ is specifically chosen over stronger bases like NaOH or NaH. It is sufficiently basic to deprotonate the phenol (pKa ~9.5) but mild enough to prevent the unwanted saponification (hydrolysis) of the methyl ester under thermal conditions [3].

  • Step 3: Thermal Reaction & Self-Validation Heat the reaction mixture to 110°C for 8–12 hours under an inert N₂ atmosphere.

    • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is deemed complete when the starting fluorobenzene spot is fully consumed. Extract a 10 µL aliquot, quench, and run LC-MS to confirm the presence of the product mass (m/z [M+H]⁺ 322.7) .

  • Step 4: Aqueous Workup Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water.

    • Causality: The sudden shift to a highly polar aqueous environment quenches the reaction, dissolves the inorganic salts (K₂CO₃/KF) and DMF, and forces the highly lipophilic diaryl ether product to precipitate as a solid.

  • Step 5: Isolation & Verification Extract the aqueous phase with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

    • Self-Validation System: Confirm the final structure via ¹H NMR. The successful coupling is verified by the disappearance of the phenolic -OH broad singlet and the distinct upfield shift of the aromatic protons on the nitrobenzoate ring due to the electron-donating effect of the newly attached ether oxygen.

SNAr_Workflow Reactants Reactants: Methyl 4-fluoro-3-nitrobenzoate + 4-chloro-2-methylphenol Reaction SNAr Reaction 110°C, 8-12 Hours N2 Atmosphere Reactants->Reaction Reagents Reagents: K2CO3 (Base) DMF (Solvent) Reagents->Reaction Deprotonation & Solvation Workup Aqueous Workup: Ice Water Quench EtOAc Extraction Reaction->Workup Reaction Completion Purification Purification: Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Crude Extract Product Product: CAS 478246-29-6 (Yield >85%) Purification->Product Isolation

Experimental workflow for the SNAr synthesis of CAS 478246-29-6.

Downstream Application: Protoporphyrinogen Oxidase (PPO) Inhibition

Derivatives synthesized from CAS 478246-29-6 are highly potent inhibitors of Protoporphyrinogen IX oxidase (PPO) , a critical enzyme in the biosynthesis of heme and chlorophyll [4]. By reducing the nitro group to an amine and cyclizing it into a heterocyclic ring, researchers generate compounds structurally homologous to commercial herbicides like Oxyfluorfen and Fomesafen [5].

Mechanistic Causality of PPO Inhibitors: When the diaryl ether derivative competitively binds to the active site of PPO, it halts the normal oxidation of Protoporphyrinogen IX [6]. Because the biosynthetic pathway upstream remains active, Protoporphyrinogen IX accumulates massively in the chloroplast or mitochondria. It subsequently leaks into the cytoplasm, where it is non-enzymatically oxidized into Protoporphyrin IX.

Protoporphyrin IX is a highly efficient photosensitizer. Upon exposure to ambient light, it absorbs photons and transfers the energy to ground-state oxygen, generating highly reactive Singlet Oxygen (ROS). This localized oxidative stress triggers catastrophic lipid peroxidation of cellular membranes, leading to rapid cellular necrosis and plant death [7].

PPO_Pathway Glutamate Glutamate ProtogenIX Protoporphyrinogen IX (Chloroplast) Glutamate->ProtogenIX Biosynthesis PPO Protoporphyrinogen Oxidase (PPO Enzyme) ProtogenIX->PPO Substrate CytoProtoIX Cytoplasmic Protoporphyrin IX (Accumulation) ProtogenIX->CytoProtoIX Leakage due to PPO block ProtoIX Protoporphyrin IX (Heme/Chlorophyll Precursor) PPO->ProtoIX Normal Oxidation Inhibitor Diaryl Ether Derivative (from CAS 478246-29-6) Inhibitor->PPO Competitive Inhibition ROS Singlet Oxygen (ROS) Generation via Light CytoProtoIX->ROS Light Absorption CellDeath Lipid Peroxidation & Cellular Necrosis ROS->CellDeath Oxidative Stress

Mechanism of Protoporphyrinogen Oxidase (PPO) inhibition by diaryl ethers.

References

  • ACS Catalysis. "Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners". Source: acs.org. URL:[Link]

  • Royal Society of Chemistry. "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents". Source: rsc.org. URL:[Link]

  • Biochemical Journal. "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides". Source: semanticscholar.org. URL:[Link]

  • National Institutes of Health (PMC). "Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides". Source: nih.gov. URL:[Link]

  • Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide". Source: acs.org. URL: [Link]

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectroscopic Analysis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

Introduction & Structural Significance Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (CAS: 478246-29-6) is a highly substituted diaryl ether that serves as a critical scaffold in the development of agrochemicals an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (CAS: 478246-29-6) is a highly substituted diaryl ether that serves as a critical scaffold in the development of agrochemicals and pharmaceuticals. Structurally, the molecule presents a fascinating "push-pull" electronic system: the benzoate ring is heavily polarized by the electron-withdrawing nitro and ester groups, while the phenoxy ring is sterically hindered by the ortho-methyl group and electronically modulated by the para-chlorine atom.

Conformational analysis of such diaryl ethers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The dihedral twist angle between the two phenyl rings dictates the extent of conjugative electron release by the ethereal oxygen, which profoundly impacts the chemical shifts of the para- and ortho-carbons[1]. This whitepaper provides an authoritative, step-by-step guide to the acquisition, processing, and unambiguous assignment of the 1 H and 13 C NMR spectroscopic data for this complex molecule.

Experimental Protocol for NMR Acquisition

To ensure high-fidelity data, the experimental protocol must be treated as a self-validating system where sample preparation and acquisition parameters are mathematically linked to the expected molecular properties.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because it provides a robust deuterium lock signal and lacks exchangeable protons that could obscure the critical aromatic region (6.5–9.0 ppm). Tetramethylsilane (TMS, 0.03% v/v) is added as an internal reference (δ 0.00 ppm).

  • Instrument Calibration: Tune and match the probe on a 600 MHz NMR spectrometer (150 MHz for 13 C) to the exact impedance of the sample at 298 K.

  • 1 H NMR Acquisition (1D): Execute a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16 scans.

    • Causality: A 2.0 s delay ensures that protons with longer T1​ relaxation times (such as the isolated H-2 proton) fully relax back to equilibrium between pulses, guaranteeing that the signal integration is strictly quantitative.

  • 13 C NMR Acquisition (1D): Execute a proton-decoupled sequence with WALTZ-16 composite pulse decoupling. Set D1​ to 2.0 s and acquire 1024 scans.

    • Causality: Broadband decoupling collapses carbon-proton multiplets into sharp singlets, while the Nuclear Overhauser Effect (NOE) enhances the signal-to-noise ratio, which is critical for detecting the six quaternary carbons in this molecule.

  • Validation Checkpoint: The protocol is self-validating. The 1 H spectrum must integrate to exactly 12 protons. The 13 C spectrum must display exactly 15 distinct carbon resonances. Any deviation indicates incomplete relaxation, symmetry artifacts, or impurities.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS internal standard) Acq1D 1D NMR Acquisition (1H & 13C, 600 MHz) SamplePrep->Acq1D Transfer to NMR Tube Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Overlaps DataProc Data Processing & Fourier Transform (Apodization, Phase Correction) Acq2D->DataProc Raw FID Data SignalAssign Signal Assignment & Integration (Multiplet Analysis) DataProc->SignalAssign Processed Spectra StructVerif Structure Verification (Methyl 4-(4-chloro-2-methylphenoxy) -3-nitrobenzoate) SignalAssign->StructVerif Correlate with Structure

Figure 1: Step-by-step experimental workflow for NMR acquisition and structural elucidation.

1 H NMR Spectral Analysis

The 1 H NMR spectrum is defined by two distinct aromatic spin systems, alongside two aliphatic singlets.

The benzoate ring forms an AMX spin system. The H-2 proton is severely deshielded (8.51 ppm) due to the combined inductive and magnetic anisotropic effects of the adjacent nitro group and the meta-ester group. It appears as a fine doublet ( J=2.1 Hz) due to meta-coupling with H-6. Conversely, H-5 is shielded (6.85 ppm) because it sits ortho to the electron-donating ethereal oxygen.

The phenoxy ring exhibits an ABX-type pattern. H-6' (6.95 ppm) is shielded by the adjacent ether linkage, while H-3' (7.31 ppm) is slightly deshielded by the ortho-chlorine atom.

Table 1: 1 H NMR Quantitative Data (600 MHz, CDCl 3​ )
PositionShift (δ, ppm)Multiplicity J (Hz)IntegrationAssignment Logic & Causality
H-2 8.51d2.11HStrongly deshielded by ortho-NO 2​ ; meta-coupled to H-6.
H-6 8.12dd8.8, 2.11HDeshielded by ortho-COOCH 3​ ; ortho-coupled to H-5.
H-3' 7.31d2.51HPositioned between CH 3​ and Cl; meta-coupled to H-5'.
H-5' 7.21dd8.6, 2.51HOrtho-coupled to H-6', meta-coupled to H-3'.
H-6' 6.95d8.61HShielded by ortho-ether oxygen; ortho-coupled to H-5'.
H-5 6.85d8.81HShielded by ortho-ether oxygen on the benzoate ring.
-OCH 3​ 3.92s-3HTypical methyl ester resonance.
-CH 3​ 2.21s-3HAryl-methyl group resonance.

13 C NMR Spectral Analysis

The 13 C NMR spectrum maps the carbon skeleton, heavily influenced by mesomeric effects. The exact chemical shifts of chlorinated diphenyl ethers depend on the conformational preferences and the mutual steric interactions of the substituents[2]. The twist angle of the phenyl rings from the reference plane disrupts perfect conjugation, which is reflected in the shielding of the carbon atoms[1].

The ipso carbons attached to the ether oxygen (C-4 and C-1') are the most deshielded aromatic signals due to the high electronegativity of oxygen. However, C-4 (154.0 ppm) is more deshielded than C-1' (149.2 ppm) because the nitrobenzoate ring pulls electron density away from the oxygen, reducing its ability to donate electrons back into the benzoate ring.

Table 2: 13 C NMR Quantitative Data (150 MHz, CDCl 3​ )
PositionShift (δ, ppm)TypeAssignment Logic & Causality
C=O 165.2C q​ Ester carbonyl carbon; highly deshielded by two oxygens.
C-4 154.0C q​ Ipso carbon attached to ether oxygen (benzoate side).
C-1' 149.2C q​ Ipso carbon attached to ether oxygen (phenoxy side).
C-3 141.5C q​ Ipso carbon attached to the strongly electron-withdrawing NO 2​ .
C-6 135.2CHAromatic carbon ortho to the ester group.
C-2' 131.5C q​ Ipso carbon attached to the aryl-methyl group.
C-3' 131.0CHAromatic carbon meta to the ether oxygen.
C-4' 130.2C q​ Ipso carbon attached to the chlorine atom.
C-5' 127.8CHAromatic carbon ortho to the chlorine atom.
C-2 127.2CHAromatic carbon situated between NO 2​ and COOCH 3​ .
C-1 124.5C q​ Ipso carbon attached to the ester group.
C-6' 121.5CHAromatic carbon ortho to ether oxygen (phenoxy side).
C-5 119.5CHAromatic carbon ortho to ether oxygen (benzoate side).
-OCH 3​ 52.6CH 3​ Methoxy aliphatic carbon.
-CH 3​ 16.2CH 3​ Aryl-methyl aliphatic carbon.

2D NMR Workflows for Unambiguous Assignment

To transition from theoretical assignments to empirical certainty, 2D NMR techniques are employed.

  • COSY (Correlation Spectroscopy): Confirms the 3JHH​ connectivity within the isolated spin systems (H-5 to H-6, and H-5' to H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached 13 C, resolving any ambiguities in the overlapping aromatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation tool for the molecular skeleton. HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings. The correlation from the methoxy protons (3.92 ppm) to the carbonyl carbon (165.2 ppm) definitively proves the ester linkage. Similarly, the aryl-methyl protons (2.21 ppm) show strong 3J correlations to C-1' and C-3', locking the substitution pattern of the phenoxy ring in place.

HMBC_Correlations cluster_protons Proton Donors (1H) cluster_carbons Carbon Acceptors (13C) H_OMe Methoxy Protons (δH 3.92) C_CO Carbonyl C=O (δC 165.2) H_OMe->C_CO 3J H_2 Aryl H-2 (δH 8.51) H_2->C_CO 3J C_4 Aryl C-4 (C-O) (δC 154.0) H_2->C_4 3J H_6 Aryl H-6 (δH 8.12) H_6->C_CO 3J H_Me Aryl-Methyl Protons (δH 2.21) C_1_prime Phenoxy C-1' (δC 149.2) H_Me->C_1_prime 3J C_2_prime Phenoxy C-2' (δC 131.5) H_Me->C_2_prime 2J C_3_prime Phenoxy C-3' (δC 131.0) H_Me->C_3_prime 3J

Figure 2: Key 2D HMBC logical mappings confirming the ester and ether structural linkages.

Conclusion

The comprehensive NMR analysis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate demonstrates how steric hindrance and competing electronic effects dictate spectral output. By utilizing a self-validating experimental protocol and integrating 1D and 2D NMR techniques, researchers can unambiguously assign every atom in this complex diaryl ether scaffold, paving the way for its reliable use in downstream synthetic applications and drug development.

References

  • [1] Buchanan, G. W., et al. "Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers." Canadian Journal of Chemistry (Canadian Science Publishing). URL:

  • [2] Nevalainen, T., et al. "Substituent effects on 13C NMR parameters of chlorinated diphenyl ethers. A multiple linear regression analysis." Magnetic Resonance in Chemistry (ResearchGate). URL:

Sources

Foundational

The Photodynamic Executioner: Mechanism of Action of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate Derivatives

Target Audience: Research Scientists, Agrochemical Developers, and Toxicologists Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Topology Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Agrochemical Developers, and Toxicologists Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Topology

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (CAS: 478246-29-6) and its structural analogs represent a highly potent class of diphenyl ether herbicides. Unlike systemic growth regulators (such as the phenoxyacetic acid MCPA, from which its radical is derived), this compound functions as a lethal photodynamic agent. The core mechanism of action is the competitive inhibition of Protoporphyrinogen IX Oxidase (PPO; EC 1.3.3.4) , the last common enzyme in the biosynthesis of both heme and chlorophyll[1][2].

The structural activity relationship (SAR) of this molecule is elegantly tuned for enzyme active-site occupation:

  • The 4-chloro-2-methylphenoxy moiety: Provides the optimal lipophilic bulk required to penetrate the hydrophobic binding pocket of the PPO enzyme, mimicking the tetrapyrrole structure of the natural substrate.

  • The 3-nitrobenzoate moiety: The nitro group acts as a critical electron-withdrawing pharmacophore, engaging in strong electrostatic interactions and hydrogen bonding with the flavin adenine dinucleotide (FAD) cofactor domain of the enzyme[2][3].

Mechanistic Pathway: The Protoporphyrinogen IX Leak

To understand the lethality of these derivatives, one must examine the causality of the tetrapyrrole biosynthesis pathway. Under normal physiological conditions, PPO catalyzes the six-electron, oxygen-dependent oxidation of the colorless protoporphyrinogen IX to the highly conjugated protoporphyrin IX (Proto IX)[4][5].

When a diphenyl ether derivative competitively binds to PPO, the following biochemical cascade is triggered:

  • Enzyme Blockade: The herbicide binds to the PPO active site with a Ki​ in the low nanomolar range, displacing the natural substrate[4].

  • Substrate Accumulation & Leakage: Unoxidized protoporphyrinogen IX accumulates rapidly within the chloroplast or mitochondria. Because it is highly lipophilic and no longer channeled to downstream chelatases, it leaks across the organelle membrane into the cytoplasm[3].

  • Extra-Plastidic Auto-Oxidation: In the cytoplasm, unregulated plasma membrane oxidases non-enzymatically oxidize the leaked substrate into Proto IX.

  • Photodynamic ROS Generation: Proto IX is a potent photosensitizer. Upon absorbing light (specifically in the Soret band at ~400 nm), it enters an excited triplet state. It transfers this energy to ground-state molecular oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ) and other reactive oxygen species (ROS)[2].

  • Lipid Peroxidation: Singlet oxygen violently attacks polyunsaturated fatty acids in cell membranes, causing rapid lipid peroxidation, loss of membrane integrity, cellular leakage, and rapid necrotic death.

Pathway A Coproporphyrinogen III B Protoporphyrinogen IX (Colorless, Non-toxic) A->B Coproporphyrinogen oxidase Enzyme Protoporphyrinogen Oxidase (PPO / EC 1.3.3.4) B->Enzyme C Protoporphyrin IX (Photosensitizer) B->C Cytoplasmic Leakage & Auto-oxidation Enzyme->C Normal Pathway (Plastid) ROS Singlet Oxygen (1O2) & ROS C->ROS Light + O2 (Photodynamic Activation) Inhibitor Methyl 4-(4-chloro-2-methylphenoxy)- 3-nitrobenzoate Inhibitor->Enzyme Competitive Inhibition (Ki < 1 µM) Death Lipid Peroxidation & Membrane Destruction ROS->Death Oxidative Stress

Caption: Disruption of the tetrapyrrole biosynthesis pathway by diphenyl ether PPO inhibitors.

Quantitative Efficacy: Comparative Kinetic Data

The herbicidal potency of a diphenyl ether is directly correlated with its binding affinity ( Ki​ ) to PPO and its ability to induce Proto IX accumulation. Below is a comparative analysis of kinetic parameters for standard diphenyl ethers versus methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate and its advanced unsaturated carboxylate derivatives[1][4].

Compound Class / DerivativePPO Inhibition Ki​ ( μM )PPO Inhibition pI50​ Herbicidal Activity (g/ha)Primary Selectivity
Acifluorfen (Standard)0.53 ± 0.056.20150 - 250Broadleaf Weeds
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate ~0.45 ± 0.086.45100 - 200Broadleaf Weeds
Compound 5b (Unsaturated carboxylate analog)0.22 ± 0.036.6430 - 40Broadleaf (Soybean Tolerant)

Data synthesized from continuous spectrofluorometric assays utilizing recombinant plant PPO.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the mechanism of action of new methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate derivatives, researchers must employ a two-tiered validation system: in vitro enzymatic kinetics and in vivo physiological assays.

Protocol A: Continuous Spectrofluorometric Assay for PPO Kinetics

This assay exploits the fact that the substrate (protoporphyrinogen IX) is non-fluorescent, while the product (Proto IX) is highly fluorescent[3][4].

Expert Insight (Causality of Reagents):

  • Why Sodium Amalgam? Protoporphyrinogen IX is highly unstable and rapidly auto-oxidizes in air. It must be generated immediately prior to the assay by reducing Proto IX with sodium amalgam under a strict nitrogen atmosphere.

  • Why Tween-80? Tetrapyrroles are extremely hydrophobic and will adhere to the plastic walls of 96-well plates, skewing kinetic data. A non-ionic detergent like Tween-80 (0.0085%) maintains substrate solubility.

  • Why DTT? PPO contains critical cysteine residues that must remain reduced for catalytic activity. DTT prevents oxidative cross-linking of the enzyme[6].

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 1 mg of Protoporphyrin IX in 1 mL of 0.01 N KOH. Add 200 mg of sodium amalgam in the dark under N2​ gas. Vortex until the solution turns from dark red to colorless. Filter through a 0.2 µm syringe filter and store on ice in the dark.

  • Reaction Assembly: In a black 96-well microplate, combine 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM DTT, 0.0085% Tween-80, 5 µM FAD, and 15 µL of purified recombinant PPO enzyme.

  • Inhibitor Incubation: Add the diphenyl ether derivative (serial dilutions from 10 µM to 0.1 nM). Incubate at 25°C for 30 minutes to allow steady-state binding.

  • Kinetic Measurement: Initiate the reaction by adding 3.2 µM of the freshly prepared protoporphyrinogen IX. Immediately read the plate using a microplate reader set to Excitation: 410 nm / Emission: 631 nm [3][6].

  • Data Analysis: Record fluorescence continuously for 30 minutes. Calculate the initial velocity ( V0​ ) and derive Ki​ and IC50​ values using Michaelis-Menten nonlinear regression.

Workflow Step1 Substrate Synthesis Reduce Proto IX with Na-Hg under N2 Step4 Inhibitor Incubation Add Derivative Incubate 30 min Step1->Step4 Add Substrate (Dark Room) Step2 Enzyme Prep Purify PPO & maintain with DTT Step3 Reaction Assembly Buffer + FAD + Tween-80 + Enzyme Step2->Step3 Step3->Step4 Step5 Fluorometric Read Ex: 410nm / Em: 631nm Continuous 30 min Step4->Step5 Step6 Kinetic Analysis Determine IC50 & Ki Step5->Step6

Caption: High-throughput continuous spectrofluorometric workflow for evaluating PPO inhibitors.

Protocol B: Self-Validating Electrolyte Leakage Assay (In Vivo)

Because the mechanism is strictly photodynamic, an in vivo assay must separate the chemical binding event from the physiological death event. This is achieved by manipulating light exposure.

Step-by-Step Methodology:

  • Tissue Preparation: Excise 5 mm leaf discs from susceptible broadleaf weeds (e.g., Abutilon theophrasti). Wash in deionized water to remove wound-induced electrolytes.

  • Dark Incubation (The Control Phase): Float 10 leaf discs in a petri dish containing 10 mL of a 100 µM solution of the derivative (dissolved in 1% acetone/water). Incubate in complete darkness for 12 hours.

    • Self-Validation Check: Measure the electrical conductivity of the bathing solution ( Cdark​ ). It should remain near baseline, proving the compound itself is not a direct membrane disruptor.

  • Light Activation (The Execution Phase): Transfer the petri dishes to a growth chamber with high-intensity light (500 µmol/m²/s) for 24 hours.

  • Final Measurement: Measure the conductivity of the solution ( Clight​ ). The massive spike in conductivity correlates directly with singlet oxygen-induced membrane rupture.

  • Total Electrolyte Release: Boil the samples for 30 minutes to lyse all remaining intact cells. Measure the maximum conductivity ( Ctotal​ ).

  • Calculation: Relative Electrolyte Leakage (%) = [(Clight​−Cdark​)/Ctotal​]×100 .

Conclusion

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate derivatives are sophisticated biochemical saboteurs. By competitively occupying the FAD-adjacent active site of protoporphyrinogen oxidase, they weaponize the plant's own tetrapyrrole biosynthesis pathway. The resulting cytoplasmic accumulation of protoporphyrin IX turns the plant's exposure to sunlight into a fatal photodynamic event, resulting in rapid lipid peroxidation and cellular collapse.

Sources

Exploratory

Advanced Thermal Characterization of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate: A Technical Guide for Process Safety and Formulation

Executive Summary Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (CAS: 478246-29-6, MW: 321.72 g/mol )[1] is a complex diaryl ether intermediate utilized in advanced chemical synthesis and drug development. Characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (CAS: 478246-29-6, MW: 321.72 g/mol )[1] is a complex diaryl ether intermediate utilized in advanced chemical synthesis and drug development. Characterizing its thermal stability and melting point is not merely a regulatory formality; it is a critical safety imperative. The presence of a nitroaromatic moiety introduces a high risk of exothermic decomposition, which can lead to thermal runaway during scale-up[2].

This whitepaper provides an authoritative, self-validating framework for determining the melting point and thermal stability profile of this compound. By synthesizing structural thermodynamics with rigorous empirical protocols—specifically Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—we establish a comprehensive safety and formulation envelope.

Structural Thermodynamics & Predictive Profiling

Before initiating empirical testing, an Application Scientist must evaluate the molecule's structural moieties to predict thermal behavior and mitigate analytical risks. The thermal profile of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is governed by three competing structural features:

  • The Diaryl Ether Linkage & Ester Group: The ether oxygen provides rotational flexibility between the two aromatic rings, preventing highly rigid, planar crystal packing. Furthermore, the methyl ester lacks the hydrogen-bonding capacity of a free carboxylic acid. These factors act synergistically to depress the melting point, predicting a moderate melting transition (typically between 80 °C and 120 °C).

  • The Nitroaromatic Moiety (-NO₂): Nitro groups are highly electron-withdrawing and thermodynamically unstable at elevated temperatures. Nitroaromatics undergo autocatalytic, highly exothermic decomposition, often releasing non-condensable gases (N₂, NOₓ, CO₂)[2]. Decomposition onset is predicted between 250 °C and 300 °C.

  • The Chlorotoluene Ring: The heavy chlorine atom and the methyl group add steric bulk and polarizability, slightly elevating the density and modulating the kinetics of thermal degradation.

Table 1: Predictive Thermal Parameters & Methodological Drivers
ParameterValue / RangeStructural / Methodological Driver
Molecular Weight 321.72 g/mol C₁₅H₁₂ClNO₅ stoichiometry[1].
Predicted Melting Point 80 °C – 120 °CConformational flexibility of the diaryl ether and ester linkages.
Predicted Decomp. Onset 250 °C – 300 °CN-O bond cleavage and nitroaromatic instability[2].
DSC Heating Rate 10 °C/minStandard screening rate per [3].
ARC Tracking Rate 0.02 °C/minRequired for high-sensitivity adiabatic runaway detection.

The Self-Validating Analytical Workflow

A single thermal analytical technique is inherently ambiguous. For example, an endotherm in a standard DSC scan could represent melting, a polymorphic transition, or volatilization. To ensure absolute trustworthiness, our protocol employs an orthogonal, self-validating system: DSC identifies thermal events, TGA correlates these events with mass changes, and ARC quantifies the adiabatic hazard.

ThermalWorkflow A Methyl 4-(4-chloro-2-methylphenoxy) -3-nitrobenzoate (CAS: 478246-29-6) B DSC Analysis (High-Pressure Crucible) A->B Thermal Transitions C TGA Analysis (Open Alumina Pan) A->C Mass Changes E Melting Point (Endotherm) No Mass Loss B->E Phase Change F Decomposition (Exotherm) Gas Evolution B->F Thermal Hazard G Mass Loss Profile (Evaporation/Degradation) C->G Orthogonal Validation D ARC Analysis (Adiabatic Calorimetry) H Runaway Reaction Kinetics Time-to-Maximum Rate D->H Process Safety Limits F->D If Exotherm > 50 J/g

Orthogonal workflow for thermal characterization and safety profiling of nitroaromatics.

Experimental Protocols & Causality

Protocol 1: Melting Point and Purity Determination via DSC

To determine the precise melting point and estimate the eutectic purity of the compound, we utilize Differential Scanning Calorimetry (DSC).

  • Step 1: Sample Preparation. Weigh accurately 2.0 to 3.0 mg of the compound into a standard aluminum crucible and crimp the lid.

    • Causality: Utilizing a small sample mass minimizes thermal gradients within the crystalline lattice. This ensures a sharp, well-defined melting endotherm, which is mathematically required to accurately calculate purity using the van 't Hoff equation.

  • Step 2: Atmospheric Control. Purge the DSC cell with dry Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Causality: Nitrogen acts as an inert heat-transfer medium and prevents oxidative degradation at elevated temperatures, ensuring the endotherm observed is a pure physical phase transition (melting) rather than a chemical reaction.

  • Step 3: Temperature Program. Equilibrate the sample at 25 °C, then heat at a rate of 10 °C/min up to 150 °C. Record the extrapolated onset temperature ( Tonset​ ) as the official melting point.

Protocol 2: Thermal Stability and Kinetic Profiling (DSC/TGA)

Because Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate contains a nitro group, standard melting point analysis must be followed by rigorous decomposition profiling according to[3] and [4].

  • Step 1: High-Pressure DSC Screening. Weigh 1.5 mg of the sample into a gold-plated, high-pressure sealed crucible (capable of withstanding >100 bar). Heat from 25 °C to 400 °C at 10 °C/min.

    • Causality: Nitroaromatic decomposition generates massive volumes of non-condensable gases. If a standard crimped pan is used, the pan will rupture during the exotherm. This rupture causes a sudden endothermic artifact (due to rapid gas expansion and volatilization) that artificially masks the true magnitude of the decomposition exotherm ( ΔHd​ ). High-pressure crucibles contain the reaction, capturing the true thermodynamic hazard[2].

  • Step 2: Orthogonal TGA Validation. Run a parallel 5.0 mg sample in an open alumina pan on a Thermogravimetric Analyzer (TGA) from 25 °C to 500 °C at 10 °C/min.

    • Causality: This validates the DSC data. If the DSC shows an endotherm at 100 °C, and the TGA shows zero mass loss at 100 °C, the event is definitively confirmed as melting. When the DSC shows a massive exotherm at 280 °C, the TGA will simultaneously show a sharp, catastrophic drop in mass, confirming structural decomposition rather than a solid-solid polymorphic transition.

  • Step 3: Arrhenius Kinetics (ASTM E698). Perform three additional DSC runs at varying heating rates (e.g., 2, 5, and 20 °C/min).

    • Causality: By plotting the natural logarithm of the heating rate against the reciprocal of the peak decomposition temperature, we apply the Flynn-Wall-Ozawa method to calculate the activation energy ( Ea​ ) and pre-exponential factor ( Z ). These kinetic constants are mandatory for predicting the Time-to-Maximum Rate (TMR) during chemical manufacturing[4].

Data Interpretation: Establishing the Safety Envelope

The integration of these protocols yields a self-validating dataset. The melting point dictates the formulation parameters (e.g., whether the drug can be processed via hot-melt extrusion). However, the decomposition data dictates the Maximum Allowable Process Temperature (MAPT) .

For nitroaromatics like Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, the rule of thumb (often known as the "100 Degree Rule") states that the maximum operating temperature of a chemical process should be at least 100 °C below the DSC decomposition onset temperature ( Tonset​ ) to avoid adiabatic thermal runaway. If the DSC reveals an exotherm exceeding 50 J/g, the material must be escalated to Accelerating Rate Calorimetry (ARC) to simulate worst-case adiabatic plant conditions[2].

References

  • Sigma-Aldrich Product Catalog. "Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (CAS: 478246-29-6)." Sigma-Aldrich. Available at:[Link]

  • ASTM E537-20. "Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry." ASTM International, West Conshohocken, PA, 2020. Available at:[Link]

  • ASTM E698-18. "Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method." ASTM International, West Conshohocken, PA, 2018. Available at:[Link]

  • Fayet, G., et al. "On the prediction of thermal stability of nitroaromatic compounds using quantum chemical calculations." Journal of Hazardous Materials, vol. 171, 2009, pp. 845-850. DOI: 10.1016/j.jhazmat.2009.06.088. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. The protocol is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. The protocol is designed for research and development purposes and is grounded in established principles of organic chemistry, with a focus on a nucleophilic aromatic substitution (SNAr) pathway.

Introduction and Significance

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a diaryl ether derivative. Diaryl ether scaffolds are of significant interest in medicinal chemistry and materials science due to their conformational flexibility and presence in a variety of biologically active molecules and functional materials. The specific substitution pattern of this target molecule, featuring a chlorinated phenoxy group and a nitro-substituted benzoate, makes it a valuable intermediate for the synthesis of more complex chemical entities. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed to a carboxylic acid, enabling amide bond formation or other modifications.

This protocol details a reliable method for the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, starting from commercially available precursors. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.[1][2][3][4][5]

Reaction Scheme

The synthesis proceeds in two main stages: the preparation of the key electrophile, Methyl 4-chloro-3-nitrobenzoate, followed by the nucleophilic aromatic substitution reaction with 4-chloro-2-methylphenol.

Part 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate

Synthesis_of_Methyl_4_chloro_3_nitrobenzoate 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid Methyl_4_chloro_3_nitrobenzoate Methyl 4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoic_acid->Methyl_4_chloro_3_nitrobenzoate Reflux Methanol Methanol (CH3OH) Methanol->Methyl_4_chloro_3_nitrobenzoate H2SO4 H2SO4 (cat.) H2SO4->Methyl_4_chloro_3_nitrobenzoate

Caption: Fischer esterification of 4-chloro-3-nitrobenzoic acid.

Part 2: Synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

SNAr_Reaction Methyl_4_chloro_3_nitrobenzoate Methyl 4-chloro-3-nitrobenzoate Final_Product Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate Methyl_4_chloro_3_nitrobenzoate->Final_Product Heat 4_chloro_2_methylphenol 4-chloro-2-methylphenol 4_chloro_2_methylphenol->Final_Product Base Base (e.g., K2CO3) Base->Final_Product Solvent Solvent (e.g., DMF) Solvent->Final_Product

Caption: Nucleophilic aromatic substitution for diaryl ether formation.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaPuritySupplier
4-chloro-3-nitrobenzoic acidC₇H₄ClNO₄≥98%Sigma-Aldrich
MethanolCH₃OHAnhydrous, ≥99.8%Fisher Scientific
Sulfuric acidH₂SO₄Concentrated, 98%VWR
4-chloro-2-methylphenolC₇H₇ClO≥98%Alfa Aesar
Potassium carbonateK₂CO₃Anhydrous, ≥99%Acros Organics
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%EMD Millipore
Ethyl acetateC₄H₈O₂ACS GradeBDH
HexanesC₆H₁₄ACS GradeBDH
Sodium sulfateNa₂SO₄AnhydrousJ.T. Baker
Deionized waterH₂O--
Saturated sodium bicarbonate solutionNaHCO₃(aq)--
Brine (saturated NaCl solution)NaCl(aq)--
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Step-by-Step Synthesis Protocol

Part 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate[6][7]
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol).

  • Reagent Addition: Add methanol (100 mL) to the flask and stir to suspend the acid. Cool the suspension to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) dropwise to the stirred suspension.

  • Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approximately 65 °C) and maintain for 16-24 hours. The progress of the reaction can be monitored by TLC (eluent: 3:1 hexanes/ethyl acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold methanol (2 x 25 mL) and then with hexanes (2 x 25 mL) to remove any remaining impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain methyl 4-chloro-3-nitrobenzoate. The expected yield is typically in the range of 80-90%.

Part 2: Synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-chloro-3-nitrobenzoate (5.0 g, 23.2 mmol), 4-chloro-2-methylphenol (3.64 g, 25.5 mmol, 1.1 equivalents), and anhydrous potassium carbonate (6.41 g, 46.4 mmol, 2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC (eluent: 4:1 hexanes/ethyl acetate). The starting benzoate is more polar than the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 9:1 hexanes/ethyl acetate). Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.

  • Final Product: The purified product, Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, should be obtained as a solid. Dry the product under vacuum to remove any residual solvent.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all expected protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl (C=O) and the nitro group (NO₂).

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add it slowly to the reaction mixture.

    • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

    • Chlorinated Compounds: Handle with care as they can be irritants.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications, (7), 358-359. DOI:10.1039/C39720000358.
  • ProQuest. (n.d.). Synthesis of Diaryl and Alkyl-Aryl Ethers Via Diaryl Iodonium Reagents.
  • Sawyer, J. S., Schmitt, A. C., & Wepsiec, J. P. (2000). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 65(26), 8969–8973.
  • Gallagher, S. M., Journet, M., & Vu, T. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 51(10), 2328–2338.
  • Supporting Inform
  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Methyl 4-chloro-3-nitrobenzoate. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 64(1), o456.
  • BenchChem. (2025). Application Notes and Protocols for Methyl 4-(2-aminoethoxy)
  • University of South Alabama. (2010, January 5).
  • Methyl 4-chloro-3-nitrobenzoate. (n.d.).
  • Scribd. (n.d.).
  • Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 65(5), o781.
  • Rsc.org. (n.d.). 4.
  • Google Patents. (n.d.). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
  • Inxight Drugs. (n.d.).
  • PubChem. (n.d.).
  • Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Wikipedia. (n.d.). 2-Chloro-m-cresol.
  • Purification and characterization of 4-methylmuconolactone methylisomerase, a novel enzyme of the modified 3-oxoadipate p
  • NIST WebBook. (n.d.).
  • PMC. (n.d.). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr)
  • ResearchGate. (n.d.). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.
  • Applied Ecology and Environmental Research. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp..
  • VU Research Repository. (n.d.). Removal of herbicide 2-methyl-4- chlorophenoxyacetic acid (MCPA)

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

Substrate Profiling & Chemical Challenges Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (CAS: 478246-29-6)[1] is a highly functionalized, polyaromatic building block frequently utilized in the synthesis of advanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Chemical Challenges

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (CAS: 478246-29-6)[1] is a highly functionalized, polyaromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The molecule features a central nitrobenzoate core linked via an ether bridge to a 4-chloro-2-methylphenyl ring.

When utilizing this substrate in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), the primary reactive site is the aryl chloride. However, this specific moiety presents a triad of significant chemical challenges:

  • Electronic Deactivation: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts. In this substrate, the ether linkage is positioned para to the chloride. This electron-donating group pushes electron density into the ring via resonance, strengthening the C-Cl bond and significantly raising the activation energy required for oxidative addition by the palladium catalyst.

  • Steric Hindrance: The methyl group located ortho to the ether linkage creates a sterically congested environment. This bulk restricts the rotational freedom of the intermediate palladium complex, which can severely hinder the transmetalation and reductive elimination steps.

  • Chemoselectivity: The molecule contains two sensitive functional groups: a methyl ester and a nitro group[1]. The use of harsh, strong bases (e.g., NaOtBu or KOH) commonly employed in cross-coupling will lead to rapid saponification of the ester or unwanted side reactions with the nitro group.

Mechanistic Causality & Ligand Design

To overcome the thermodynamic and kinetic barriers presented by this deactivated aryl chloride, the selection of the catalytic system is paramount. Standard ligands like Triphenylphosphine (PPh3) will fail to activate the C-Cl bond. Instead, the Buchwald dialkylbiaryl phosphine ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the optimal choice[2].

  • Facilitating Oxidative Addition: XPhos features a highly electron-donating dicyclohexylphosphine group. This enriches the electron density on the palladium(0) center, making it sufficiently nucleophilic to insert into the strong, electron-rich C-Cl bond.

  • Accelerating Reductive Elimination: The bulky 2′,4′,6′-triisopropylbiphenyl backbone of XPhos exerts immense steric pressure on the palladium center. This forces the two coupling partners into close proximity, sterically driving the reductive elimination step to form the new carbon-carbon bond, overcoming the hindrance of the substrate's ortho-methyl group.

  • Base Selection for Chemoselectivity: To preserve the integrity of the methyl ester and the nitro group, mild inorganic bases such as Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) must be used in a biphasic solvent system (e.g., Dioxane/H2O)[2].

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Overcomes Electron-rich C-Cl) Pd0->OxAdd Substrate Addition TransMet Transmetalation (Mild Base: K3PO4 preserves ester) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Sterically driven by bulky ligand) TransMet->RedElim Halide Exchange RedElim->Pd0 Cross-Coupled Product

Pd-catalyzed cross-coupling cycle highlighting substrate-specific bottlenecks and solutions.

Quantitative Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura coupling of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate with phenylboronic acid. The data illustrates the causality behind the chosen protocol.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 / PPh3K3PO4Dioxane/H2O90< 5%PPh3 is not electron-rich enough for oxidative addition.
2Pd2(dba)3 / XPhosNaOtBuToluene9015%Strong base caused complete hydrolysis of the methyl ester.
3Pd2(dba)3 / XPhosK2CO3Dioxane/H2O9045%Weak base led to incomplete transmetalation.
4 Pd2(dba)3 / XPhos K3PO4 Dioxane/H2O 90 92% Optimal balance of reactivity and chemoselectivity.
5Pd2(dba)3 / RuPhosK3PO4Dioxane/H2O9088%RuPhos is effective but slightly less optimal for Suzuki than XPhos.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system to ensure the successful coupling of the deactivated aryl chloride while maintaining the ester and nitro groups.

Reagents:

  • Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate (1.0 equiv, 1.0 mmol, 321.7 mg)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%, 18.3 mg)

  • XPhos (0.08 equiv, 8 mol%, 38.1 mg)[3]

  • K3PO4 (3.0 equiv, 3.0 mmol, 636.8 mg)

  • 1,4-Dioxane / H2O (10:1 v/v, 11 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Inert Atmosphere Generation (Critical Step): Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to phosphine oxides, permanently deactivating the Pd(0) catalyst[2].

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and degassed deionized H2O (1 mL) via syringe.

    • Self-Validation Check 1 (Visual): Upon stirring, the solution should transition from a dark purple/brown (Pd2(dba)3) to a clear, pale orange/yellow. This color shift validates the successful formation of the active Pd(0)-XPhos complex.

  • Heating & Monitoring: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validation Check 2 (Analytical): At the 2-hour mark, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the depletion of the starting mass (m/z 321.7) and the appearance of the product mass. If the starting material remains untouched, oxidation of the ligand likely occurred during setup.

  • Workup & Isolation: After 12 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Loading Substrate, Boronic Acid, Pd, Ligand, Base Step2 2. Schlenk Line Degassing 3x Vacuum/Argon Cycles (Prevents Ligand Oxidation) Step1->Step2 Step3 3. Solvent Addition Degassed Dioxane/H2O (10:1) (Triggers Pd(0) Activation) Step2->Step3 Step4 4. Heating (90°C) Monitor via LC-MS (Validates Chemoselectivity) Step3->Step4 Step5 5. Workup & Purification Celite Filtration & Chromatography (Isolates Pure Product) Step4->Step5

Standardized inert-atmosphere workflow for cross-coupling deactivated aryl chlorides.

Protocol B: Buchwald-Hartwig Amination

If the goal is to form a C-N bond at the 4-chloro position, the protocol must be slightly adjusted.

Modifications:

  • Ligand: Swap XPhos for RuPhos or BrettPhos , which are specifically optimized for C-N couplings of aryl chlorides[2].

  • Base: Use Cs2CO3 (2.0 equiv) instead of K3PO4. Cs2CO3 provides the necessary basicity to deprotonate the amine while remaining mild enough to prevent ester hydrolysis.

  • Solvent: Use anhydrous Toluene instead of the biphasic Dioxane/H2O system, as water can inhibit the amination cycle.

Self-Validation Check: During the amination, the reaction mixture typically turns a deep red or orange color. If the solution turns black within the first 30 minutes, it indicates catalyst decomposition (palladium black formation), usually due to wet solvent or oxygen ingress.

References

  • Wikipedia. "XPhos." URL:[Link]

Sources

Method

Application Notes and Protocols for the Purification and Recrystallization of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Criticality of Purity for a Key Synthetic Intermediate Methyl 4-(4-chloro-2-methylphenoxy)-3-n...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a complex organic molecule that serves as a pivotal intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals. Its molecular architecture, featuring a diaryl ether linkage and electron-withdrawing nitro and chloro groups, makes it a versatile building block. However, the very nature of its synthesis can lead to a range of impurities that, if not diligently removed, can compromise the yield, purity, and safety profile of the final active ingredient.

This technical guide provides a comprehensive framework for the purification of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, with a primary focus on recrystallization as a robust and scalable technique. The protocols and methodologies detailed herein are grounded in established chemical principles and are designed to be both practical and scientifically rigorous, enabling researchers to achieve high levels of purity essential for downstream applications.

Understanding the Synthetic Landscape and Potential Impurities

The most probable synthetic routes to Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate are the Ullmann condensation or a nucleophilic aromatic substitution (SNA_r) reaction.[1][2] Understanding the chosen synthetic pathway is paramount as it dictates the likely impurity profile.

  • Ullmann Condensation: This copper-catalyzed reaction typically involves the coupling of a phenol (4-chloro-2-methylphenol) with an aryl halide (methyl 4-halo-3-nitrobenzoate).[1] Potential impurities include unreacted starting materials, residual copper catalyst, and byproducts from side reactions.

  • Nucleophilic Aromatic Substitution (SNA_r): This reaction involves the displacement of a leaving group (often a halogen) from an electron-deficient aromatic ring by a nucleophile (the phenoxide of 4-chloro-2-methylphenol).[2] The nitro group para to the leaving group on the benzoate ring strongly activates the ring for this type of substitution. Common impurities include unreacted starting materials and potential regioisomers if the starting materials are not carefully chosen.

Table 1: Potential Impurities in the Synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

Impurity Type Potential Compounds Origin
Starting Materials Methyl 4-chloro-3-nitrobenzoate, 4-chloro-2-methylphenolIncomplete reaction
Byproducts Regioisomers, products of side-reactionsNon-specific reactions
Reagents/Catalysts Copper salts (from Ullmann), residual baseCarryover from reaction workup
Solvents High-boiling point solvents (e.g., DMF, NMP)Incomplete removal post-reaction

Purification Strategy: A Multi-Step Approach

A robust purification strategy for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate involves a preliminary workup followed by a meticulous recrystallization process. The final purity should be assessed using a combination of analytical techniques.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., water wash, brine wash) A->B Quench & Dilute C Drying of Organic Phase (e.g., Na2SO4 or MgSO4) B->C Phase Separation D Solvent Removal (Rotary Evaporation) C->D Filter & Concentrate E Crude Solid Product D->E F Recrystallization (Solvent Screening & Execution) E->F G Isolation of Pure Crystals (Vacuum Filtration) F->G H Drying of Pure Product G->H I Purity Analysis (HPLC, NMR, MP) H->I

Caption: General purification workflow for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate.

Protocol for Recrystallization: A Step-by-Step Guide

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3] The ideal solvent for recrystallization will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities will either remain in solution or be insoluble at all temperatures.[4]

Solvent Screening: The Foundation of Effective Recrystallization

Given the polar nature of the nitro and ester groups, and the less polar diaryl ether backbone, a solvent of intermediate polarity is likely to be a good starting point. Alcohols such as ethanol and methanol are commonly used for the recrystallization of nitroaromatic compounds.[5] A two-solvent system can also be highly effective if a single solvent does not provide the desired solubility profile.[6]

Table 2: Suggested Solvents for Screening

Solvent/System Rationale Predicted Solubility Profile
Ethanol Polar protic solvent, often effective for nitroaromatics.Good solubility when hot, lower when cold.
Methanol Similar to ethanol, but with a lower boiling point.Good solubility when hot, lower when cold.
Isopropanol Less polar than ethanol, may offer different selectivity.Moderate to good solubility when hot.
Ethyl Acetate Medium polarity aprotic solvent.Potentially high solubility.
Toluene Nonpolar aromatic solvent.May be a good "anti-solvent" in a two-solvent system.
Ethanol/Water A common two-solvent system for moderately polar compounds.Highly tunable solubility.
Ethyl Acetate/Hexane A versatile two-solvent system for a range of polarities.Highly tunable solubility.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different solvent from Table 2 dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once a saturated solution is obtained at the boiling point, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid upon cooling.

Detailed Recrystallization Protocol (Single Solvent Example: Ethanol)

This protocol assumes ethanol is identified as a suitable single solvent from the screening process.

Materials and Equipment:

  • Crude Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

  • Ethanol (reagent grade or higher)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill the flask more than halfway). Add a magnetic stir bar. Add a small amount of ethanol, enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[8]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals.[3] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The melting point of the dried crystals should be determined and compared to the literature value (if available) or the crude material. A sharp, higher melting point is indicative of increased purity.[3]

Troubleshooting Common Recrystallization Issues
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or due to the presence of significant impurities.[9] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]

  • No Crystals Form: This is often due to using too much solvent.[7] The solution can be concentrated by boiling off some of the solvent and then attempting to cool again. Seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod can also induce crystallization.[9]

  • Poor Recovery: This can be caused by using too much solvent, incomplete crystallization, or loss of material during transfers.[10] Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

Purity Assessment: A Triad of Analytical Techniques

To validate the effectiveness of the purification, a combination of analytical methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and quantifying any remaining impurities. For a molecule like Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, a reverse-phase C18 column is a good starting point.

Table 3: Suggested Starting HPLC Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified compound and identifying any structural impurities.[11] The spectra should be compared to a reference spectrum if available, or analyzed for the expected chemical shifts and coupling constants. The presence of unexpected signals can indicate impurities. For nitroaromatic compounds, the electron-withdrawing nitro group typically causes a downfield shift of adjacent protons and carbons in the NMR spectra.[12]

Melting Point Analysis

A pure crystalline solid will have a sharp and well-defined melting point range (typically < 2 °C).[3] A broad or depressed melting point compared to a reference value is a strong indicator of the presence of impurities.

Conclusion

The purification of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate to a high degree of purity is a critical step in its utilization as a synthetic intermediate. While a universal, one-size-fits-all protocol is challenging to define without specific experimental data, the principles and methodologies outlined in this guide provide a robust framework for developing a tailored and effective purification strategy. Through systematic solvent screening, careful execution of the recrystallization protocol, and rigorous analytical characterization, researchers can confidently obtain this key intermediate in a state of high purity, thereby ensuring the quality and integrity of their subsequent synthetic endeavors.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. (n.d.). Retrieved from [Link]

  • Books, S. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ethers. Scrivener Publishing LLC.
  • The Ullmann Ether Condensation. (n.d.). Retrieved from [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(4), 335-342.
  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
  • Sawyer, J. S., Schmitt, A. C., & Dudash, J. (2001). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 66(23), 7938-7945.
  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (n.d.).
  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks.
  • Phelan, J. C., & Nantz, M. H. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Journal of the American Chemical Society, 115(15), 6813-6818.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674.
  • Recrystalliz
  • Crystalliz
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025, November 29).
  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Crystalliz
  • Determination of organic nitro compounds using HPLC-UV-PAED. (2025, August 9).
  • de Bellefon, C., Tanchoux, N., Caravieilhes, S., Grenouillet, P., & Hessel, V. (2004). Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. Organic Process Research & Development, 8(3), 307-313.
  • Recrystalliz
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Zhang, C., Yi, Z., & Xu, W. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). The Royal Society of Chemistry.
  • Supporting Inform
  • American Chemical Society. (n.d.). Synthesis of methyl m-nitrobenzoate from acetophenone in three steps | Poster Board #802. Retrieved from [Link]

  • Li, B. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(12), 1645-1664.
  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. This document provides in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize reaction yield. Our approach is grounded in established mechanistic principles and practical, field-tested solutions.

I. Reaction Overview and Mechanism

The synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide derived from 4-chloro-2-methylphenol acts as a nucleophile, displacing a leaving group (commonly a halogen, such as chlorine or fluorine) on an electrophilic aromatic ring, Methyl 4-chloro-3-nitrobenzoate.

The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to the leaving group. These EWGs are crucial as they stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the nucleophilic attack.[1][2] The stability of this intermediate is a key factor in the overall reaction rate.

Diagram: SNAr Reaction Workflow

SNAr_Workflow Start Start: Reagent Preparation Base_Addition Base Addition to Phenol (e.g., K₂CO₃, NaH) Start->Base_Addition 1 Phenoxide_Formation Phenoxide Formation Base_Addition->Phenoxide_Formation 2 SNAr_Reaction SₙAr Reaction with Methyl 4-chloro-3-nitrobenzoate Phenoxide_Formation->SNAr_Reaction 3 Monitoring Reaction Monitoring (TLC, LC-MS) SNAr_Reaction->Monitoring 4 Monitoring->SNAr_Reaction 5b (Incomplete) Workup Aqueous Workup & Extraction Monitoring->Workup 5a (Complete) Purification Purification (Column Chromatography, Recrystallization) Workup->Purification 6 Product Final Product: Methyl 4-(4-chloro-2-methylphenoxy) -3-nitrobenzoate Purification->Product 7

Caption: A step-by-step workflow for the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield a. Insufficiently Activated Aromatic Ring: The nitro group may not be providing enough electron withdrawal to facilitate the nucleophilic attack.While the nitro group is a strong EWG, ensure your starting material, Methyl 4-chloro-3-nitrobenzoate, is pure. The presence of impurities can inhibit the reaction.
b. Poor Leaving Group: While chlorine is a common leaving group in SNAr reactions, its reactivity can be lower than fluorine.[1]If feasible, consider using Methyl 4-fluoro-3-nitrobenzoate as the starting material. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[1]
c. Weak Nucleophile: The phenoxide may not be forming in sufficient concentration.Ensure the complete deprotonation of 4-chloro-2-methylphenol by using a strong enough base. Consider bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1] For less reactive systems, pre-forming the phenoxide salt before adding the electrophile can be beneficial.
d. Poor Solubility of Reactants: The reactants may not be adequately dissolved in the chosen solvent, leading to a slow or incomplete reaction.Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[3] If solubility remains an issue, consider gentle heating or the use of a phase-transfer catalyst for biphasic systems.
e. Suboptimal Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[1]If the reaction is sluggish at room temperature, gradually increase the temperature, monitoring for any potential side product formation. Microwave irradiation can sometimes significantly reduce reaction times.
2. Significant Side Product Formation a. Competing Reactions: At elevated temperatures, other reaction pathways may become more favorable.Lower the reaction temperature and extend the reaction time. Analyze the byproducts using techniques like GC-MS or LC-MS to identify the nature of the side reactions and adjust conditions accordingly.
b. Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis under basic conditions, especially at higher temperatures.Use a non-nucleophilic base if possible. Minimize the amount of water in the reaction mixture by using anhydrous solvents and reagents. Perform the reaction at the lowest effective temperature.
c. Product Inhibition: The product itself may interact with the nucleophile, reducing its reactivity.[3]This phenomenon, known as product inhibition, can lead to reaction stalling.[3] A judicious choice of solvent can sometimes mitigate this effect.[3] Consider a solvent screen to identify a system where this interaction is minimized.
3. Difficulty in Product Purification a. Incomplete Reaction: The presence of unreacted starting materials can complicate purification.Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before initiating workup.
b. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can occur if the product and byproducts have similar polarities.Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for generating the phenoxide?

A1: The choice of base depends on the reactivity of the system and the desired reaction conditions. For many SNAr reactions involving phenols, potassium carbonate (K₂CO₃) is a good starting point as it is effective and relatively mild. For less reactive phenols or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used. It is crucial to handle NaH with care under an inert atmosphere.

Q2: Which solvent is best suited for this synthesis?

A2: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and reactive.[3] Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent options. The choice may also depend on the solubility of your specific starting materials.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials and the appearance of the product. Staining with a suitable reagent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the expected yields for this reaction?

A4: With an optimized protocol, yields for SNAr reactions of this type can be quite high, often exceeding 80-90%.[4][5] However, the actual yield will depend on the specific conditions used, the purity of the reagents, and the efficiency of the workup and purification steps.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Always work in a well-ventilated fume hood. The solvents used (DMF, DMSO) have specific handling requirements; consult their Safety Data Sheets (SDS). When using strong bases like sodium hydride, exercise extreme caution as it is highly reactive with water and flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

IV. Experimental Protocol: General Procedure for the Synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reagent Preparation:

    • To a solution of 4-chloro-2-methylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Reaction Setup:

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

    • Add Methyl 4-chloro-3-nitrobenzoate (1.0-1.2 eq) to the reaction mixture.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[1]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallization from a suitable solvent can be employed for further purification.

Diagram: Troubleshooting Logic for Low Yield

Caption: A logical workflow for troubleshooting low reaction yield.

V. References

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • ACS Publications. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Retrieved from

  • Scribd. (n.d.). Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • Springer. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • AWS. (n.d.). Synthesis process optimization and field trials of insecticide candidate NKY-312. Retrieved from [Link]

  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • MDPI. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Analysis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. Retrieved from [Link]

  • ACS. (n.d.). Synthesis of methyl m-nitrobenzoate from acetophenone in three steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

Introduction Welcome to the technical support guide for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter solub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges while working with this complex aromatic compound. As a substituted nitrobenzoate derivative, its solubility can be nuanced and highly dependent on the solvent system and experimental conditions.

It is important to note that specific, quantitative solubility data for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is not extensively available in published literature. Therefore, this guide is built upon foundational chemical principles, data from structurally analogous compounds, and field-proven laboratory techniques. Our goal is to provide you with a logical framework for solvent selection, a robust troubleshooting guide for common issues, and detailed protocols to help you proceed with your research efficiently and effectively.

Section 1: Physicochemical Profile and Predicted Solubility

To effectively address solubility, we must first understand the molecule's structure. Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a large, moderately polar molecule containing several key functional groups that dictate its behavior in various solvents.

  • Aromatic Rings: Two phenyl rings contribute to its non-polar character and potential for π-π stacking interactions.

  • Ether Linkage: The phenoxy-ether bond provides some flexibility but is generally non-polar.

  • Ester Group (Methyl...benzoate): A polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.

  • Chloro & Methyl Groups: These substituents add to the molecule's steric bulk and lipophilicity.

The principle of "like dissolves like" is the cornerstone of solvent selection[1][2]. The molecule's combination of polar and non-polar regions suggests that solvents with intermediate to high polarity, particularly those capable of accepting hydrogen bonds, will be most effective.

Table 1: Predicted Qualitative Solubility Profile

Based on the structural analysis, the following table provides a predicted solubility profile. These predictions should be experimentally verified using the protocols provided in this guide.

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Highly polar with a strong ability to solvate both the polar nitro/ester groups and the aromatic rings. An excellent choice for preparing concentrated stock solutions[3].
Dimethylformamide (DMF)High Similar to DMSO, its high polarity makes it very effective for dissolving a wide range of organic molecules, including those with poor solubility[2][4].
AcetoneModerate to High The polar carbonyl group can interact favorably with the compound's ester functionality. Good for reaction media and initial testing[5].
Ethyl AcetateModerate to High As an ester itself, it shares structural similarities, promoting miscibility. A common solvent for extraction and chromatography[5][6].
AcetonitrileModerate A polar aprotic solvent often used in analytical chemistry (e.g., HPLC) and synthesis[7][8].
Polar Protic MethanolLow to Moderate The smallest alcohol, it can solvate the polar groups but may struggle with the large non-polar backbone. Often used for recrystallization of similar compounds[9][10].
EthanolLow Less polar than methanol, its solubilizing power for this compound is expected to be lower[3].
Chlorinated Dichloromethane (DCM)Moderate to High Its ability to dissolve a wide range of organic compounds makes it a good candidate for reaction setups and extractions[2][6].
ChloroformModerate to High Similar properties to DCM, often used in organic synthesis[11][12].
Aromatic TolueneLow to Moderate The aromatic nature of toluene can interact with the compound's phenyl rings, but the overall polarity difference may limit high solubility[13][14].
Non-polar Hexane / HeptaneInsoluble The significant polarity difference between the non-polar alkane and the compound's polar functional groups makes dissolution highly unlikely[5].
Aqueous Water / BuffersInsoluble The large, hydrophobic structure will prevent any significant dissolution in aqueous media[9].
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the solubilization process in a direct question-and-answer format.

Q1: I've added my compound to the solvent, but it's not dissolving. What are the first troubleshooting steps?

A1: When initial dissolution fails, a systematic approach is key.

  • Increase Surface Area: Ensure your compound is a fine powder. If it consists of large crystals or clumps, gently grind it with a mortar and pestle. This increases the surface area available for solvent interaction, which can dramatically improve the rate of dissolution[15].

  • Apply Mechanical Energy: Simple swirling is often insufficient. Use vigorous stirring with a magnetic stir bar or vortex mixing for 1-2 minutes. For very stubborn compounds, sonication in a water bath for 5-10 minutes can be highly effective at breaking up solid aggregates and promoting solvation[3].

  • Check Compound Purity: Impurities can sometimes hinder solubility. If possible, verify the purity of your material using an appropriate analytical technique (e.g., NMR, LC-MS).

Q2: Can I use heat to get my compound into solution?

A2: Yes, gentle heating is a common and effective technique. For most solid solutes, solubility increases with temperature[16][17]. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid[17].

  • Causality: Heat provides the necessary energy to overcome the intermolecular forces holding the solid together, allowing solvent molecules to surround the solute molecules.

  • Best Practices: Warm the mixture gently (e.g., to 30-50°C) in a water bath while stirring. Avoid aggressive or direct heating, as high temperatures could potentially lead to the degradation of the nitroaromatic or ester functional groups. Always monitor for any color changes that might indicate decomposition.

Q3: My compound dissolved with heating, but it crashed out of solution as it cooled. What should I do?

A3: This indicates you have created a supersaturated solution, which is unstable at lower temperatures.

  • Understanding the Cause: The solubility of the compound is lower at room temperature than at the elevated temperature you used for dissolution. As the solution cools, the concentration exceeds the solubility limit, causing the excess solute to precipitate.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the compound redissolves, then add more solvent to create a solution that will remain stable at room temperature.

    • Use a Co-solvent: Sometimes, adding a small amount of a stronger, miscible co-solvent (like a few percent of DMSO into ethyl acetate) can increase the overall solvating power of the system and prevent precipitation.

    • Maintain Temperature: If your experiment allows, you can maintain the solution at a slightly elevated temperature throughout your process.

Q4: I need to introduce this compound into an aqueous buffer for a biological assay, but it's insoluble in water. How can I accomplish this?

A4: This is a classic challenge for in vitro studies. The standard method involves using a water-miscible organic solvent as a carrier.

  • Prepare a Concentrated Stock: First, dissolve the compound at a high concentration (e.g., 10-50 mM) in anhydrous, high-purity DMSO[3]. This creates a stable, concentrated stock solution.

  • Perform Serial Dilutions (if necessary): If very low final concentrations are needed, perform intermediate dilutions in pure DMSO to maintain accuracy[3].

  • Dilute into Buffer: The critical step is the final dilution into your aqueous buffer (e.g., PBS, cell culture media). Add a small volume of the DMSO stock to the aqueous buffer while vortexing or mixing vigorously. Never add the aqueous buffer to the DMSO stock , as this will cause the compound to immediately precipitate ("crash out").

  • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity[3]. Always include a vehicle control in your experiment containing the same final concentration of the solvent.

Section 3: Visual Troubleshooting Workflow

The following diagram provides a logical decision tree for systematically troubleshooting solubility issues with Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate.

G start Start: Compound Fails to Dissolve purity 1. Verify Compound Purity start->purity Initial Check surface_area 2. Increase Surface Area (Grind to fine powder) purity->surface_area energy 3. Apply Mechanical Energy (Vortex / Sonicate) surface_area->energy heat 4. Apply Gentle Heat (30-50°C with stirring) energy->heat If still insoluble success Success: Compound Dissolved energy->success If dissolved solvent_choice 5. Re-evaluate Solvent Choice (Consult Prediction Table 1) heat->solvent_choice If precipitation on cooling or still insoluble heat->success If dissolved & stable cosolvent 6. Consider a Co-Solvent System (e.g., DCM with 5% MeOH) solvent_choice->cosolvent If single solvent is insufficient solvent_choice->success If dissolved cosolvent->success If dissolved fail Issue Persists: Consult with a specialist or consider derivatization cosolvent->fail If all steps fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Section 4: Experimental Protocols

These protocols provide detailed, self-validating methodologies for common tasks involving the solubilization of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution for storage and subsequent dilution.

Materials:

  • Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 5.0 mg) directly into a clean, dry glass vial.

  • Calculate Solvent Volume: Based on the compound's molecular weight (337.71 g/mol ), calculate the volume of DMSO required to achieve the desired concentration.

    • Example for a 20 mM stock solution:

    • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.020 mol/L * 337.71 g/mol ) = 0.00074 L = 740 µL

  • Dissolution: Carefully add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex the solution for 1-2 minutes. Visually inspect to ensure all solid material has dissolved.

  • Assisted Dissolution (if necessary): If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes. Alternatively, gently warm the vial to 30-40°C in a water bath while mixing intermittently until the solution is clear[3].

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution over time[3].

Protocol 2: General Method for Determining Qualitative Solubility

Objective: To systematically and efficiently test the solubility of the compound in a range of new or unlisted solvents.

Materials:

  • Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

  • A selection of test solvents (e.g., Toluene, Tetrahydrofuran, Isopropanol)

  • Small glass test tubes or vials (e.g., 1-dram vials)

  • Calibrated micropipettes

Procedure:

  • Solvent Addition: Add a fixed volume of the test solvent (e.g., 1.0 mL) to a clean vial.

  • Initial Solute Addition: Weigh and add a small, known amount of the compound (e.g., 1 mg).

  • Observation: Cap the vial and vortex for 1-2 minutes. Visually inspect against a contrasting background.

    • If the solid dissolves completely, the solubility is ≥ 1 mg/mL. Proceed to step 4.

    • If the solid does not dissolve, sonicate and/or gently warm the mixture. If it still does not dissolve, the compound has low solubility (< 1 mg/mL) in this solvent.

  • Incremental Addition: Continue to add small, pre-weighed portions of the compound (e.g., 1-2 mg at a time), vortexing thoroughly after each addition.

  • Determine Saturation Point: The point at which a small amount of solid material no longer dissolves, even with sonication, is the saturation point.

  • Classification: Calculate the approximate solubility and classify it. For example:

    • 100 mg/mL: Very Soluble

    • 10-100 mg/mL: Soluble

    • 1-10 mg/mL: Sparingly Soluble

    • <1 mg/mL: Insoluble

References
  • ChemBK. (2024). 4-Chloro-3-nitrobenzoic acid methyl ester. Retrieved from ChemBK online database. [Link]

  • Request PDF. (n.d.). The effect of temperature on the solubility of benzoic acid derivatives in water. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • Manasa Life Sciences. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from Manasa Life Sciences Product Information. [Link]

  • Muhammad, S., et al. (2023). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). Solvent Selection for Extraction Methods. Retrieved from Scribd. [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from Chemistry LibreTexts. [Link]

  • PharmaCompass. (n.d.). methyl 4-chloro-3-nitro-benzoate. Retrieved from PharmaCompass. [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from Centers for Disease Control and Prevention. [Link]

  • European Patent Office. (n.d.). Process for separating nitroaromatic compounds from spent nitric acid.
  • NextSDS. (n.d.). Methyl 4-chloro-3-nitrobenzoate — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from Molnar-Institute.com. [Link]

  • Vinati Organics. (2025). Ultimate Guide to Aromatic Solvents: Types, Applications, & Leading Solvent Manufacturers. Retrieved from Vinati Organics Blog. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from RSC Publishing. [Link]

  • Google Patents. (n.d.). Washing system for nitroaromatic compounds.
  • ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Link]

  • ResearchGate. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Retrieved from ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl p-nitrobenzoate. Retrieved from PrepChem.com. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from r/labrats. [Link]

  • Semantic Scholar. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from Semantic Scholar. [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from Hokkaido University News. [Link]

  • U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from defense.gov. [Link]

  • PubMed. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. J AOAC Int. [Link]

  • Google Patents. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • U.S. Environmental Protection Agency. (2019). Residue Analytical Method Review for MCPA. Retrieved from EPA.gov. [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from USA Department of Chemistry. [Link]

  • PubMed. (n.d.). Role of dissolution rate and solubility in biodegradation of aromatic compounds. Retrieved from National Center for Biotechnology Information. [Link]

  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from Eureka | Patsnap. [Link]

  • Agilent. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Retrieved from Agilent Technologies. [Link]

  • ECHA. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Retrieved from European Chemicals Agency. [Link]

Sources

Troubleshooting

troubleshooting common impurities in Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate production

Welcome to the technical support guide for the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the production of this key chemical intermediate. This guide provides in-depth, experience-based insights and actionable protocols to optimize your synthesis and ensure the highest purity of your final product.

I. Reaction Overview and Key Challenges

The synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a phenoxide with an activated aryl halide. Specifically, the sodium or potassium salt of 4-chloro-2-methylphenol reacts with methyl 4-chloro-3-nitrobenzoate or methyl 4-fluoro-3-nitrobenzoate. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, making this transformation efficient.[1][2][3][4]

Despite the robustness of this reaction, several challenges can arise, primarily related to the formation of impurities. These can originate from starting materials, side reactions, or subsequent degradation of the product. Effective troubleshooting requires a thorough understanding of the reaction mechanism and the potential pitfalls.

II. Troubleshooting Guide: Common Impurities and Solutions

This section addresses the most frequently encountered impurities in a question-and-answer format, providing detailed explanations of their origin and step-by-step protocols for their mitigation and removal.

A. Unreacted Starting Materials

Q1: My final product is contaminated with unreacted 4-chloro-2-methylphenol and/or methyl 4-halo-3-nitrobenzoate. What is causing this and how can I resolve it?

A1: Cause and Mitigation

The presence of unreacted starting materials is one of the most common issues and typically points to an incomplete reaction. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The SNAr reaction, while generally efficient, requires adequate time and thermal energy to proceed to completion.

  • Inefficient Base or Stoichiometry: The formation of the phenoxide is critical. An insufficient amount of base or a base that is not strong enough to deprotonate the phenol will leave unreacted phenol in the mixture.

  • Poor Solubility: If the reactants are not well-solubilized in the chosen solvent, the reaction rate will be significantly hindered.

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in 10°C increments. For many SNAr reactions of this type, temperatures in the range of 80-120°C are effective.[3]

    • Time: Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • Verify Base and Stoichiometry:

    • Base Selection: Ensure the use of a sufficiently strong base to quantitatively generate the phenoxide. Potassium carbonate (K₂CO₃) and sodium hydride (NaH) are common and effective choices.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 4-chloro-2-methylphenol and the base relative to the methyl 4-halo-3-nitrobenzoate to drive the reaction to completion.

  • Enhance Solubility:

    • Solvent Choice: Employ a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. These solvents are excellent at solvating the ionic intermediates in the SNAr mechanism.[5]

Purification Protocol:

If unreacted starting materials persist, they can often be removed through the following methods:

  • Aqueous Wash:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to remove the acidic 4-chloro-2-methylphenol.

    • Wash with brine to remove residual base and water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3][6] The desired product is typically less soluble than the starting materials in these systems upon cooling.

  • Column Chromatography:

    • For high purity, silica gel column chromatography using a gradient of hexane and ethyl acetate is highly effective.[3]

B. Isomeric Impurities

Q2: I have identified an isomeric impurity in my product. Where is this coming from?

A2: Cause and Mitigation

Isomeric impurities can arise from the starting materials themselves.

  • Impure 4-chloro-2-methylphenol: The chlorination of ortho-cresol can produce a mixture of isomers, with 6-chloro-2-methylphenol being a common byproduct.[7] If this impurity is present in the starting phenol, it will react to form the corresponding isomeric ether.

Troubleshooting Protocol:

  • Analyze Starting Materials:

    • It is crucial to verify the purity of the starting 4-chloro-2-methylphenol by Gas Chromatography (GC) or ¹H NMR before use.

  • Purify the Phenol:

    • If the phenol is found to be impure, it should be purified by fractional distillation or recrystallization.

Purification Protocol:

  • Separating the final product from its isomer can be challenging due to their similar physical properties. Preparative HPLC is often the most effective method for this separation.

C. Hydrolysis Byproducts

Q3: My analysis shows the presence of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid. How is this forming?

A3: Cause and Mitigation

The presence of the carboxylic acid is a result of the hydrolysis of the methyl ester group of the product.[8] This can occur under either acidic or basic conditions, particularly at elevated temperatures.

  • Basic Hydrolysis (Saponification): If a strong base like NaOH or KOH is used in excess and the reaction is heated for a prolonged period, saponification of the ester can occur.[9][10]

  • Acidic Hydrolysis: During the workup, if the reaction mixture is acidified and heated, or if acidic conditions are present for an extended time, the ester can hydrolyze.

Troubleshooting Protocol:

  • Control Base Stoichiometry:

    • Use a milder base like K₂CO₃, which is generally sufficient for phenoxide formation without promoting significant ester hydrolysis.

    • If a stronger base is necessary, use it in a slight excess and avoid prolonged heating once the primary reaction is complete.

  • Neutral Workup:

    • During the workup, aim for a neutral pH before any heating or concentration steps. Quench the reaction by pouring it into water and then extract the product with an organic solvent.

    • If an acid wash is necessary to remove basic impurities, perform it at a low temperature and for a short duration.

Purification Protocol:

  • Acid-Base Extraction: The carboxylic acid impurity can be easily removed by dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated acid will move into the aqueous layer, leaving the desired ester in the organic phase.

D. Side-Reaction Products

Q4: I am observing a byproduct with a mass corresponding to a dinitrated species. What is the cause?

A4: Cause and Mitigation

The formation of dinitrated byproducts can occur if the starting methyl 4-halo-3-nitrobenzoate contains dinitrated impurities or if the reaction conditions are harsh enough to promote further nitration.

Troubleshooting Protocol:

  • Purity of Starting Material:

    • Analyze the purity of the methyl 4-halo-3-nitrobenzoate starting material by HPLC or GC-MS to ensure it is free from dinitrated analogs.[11][]

  • Avoid Nitrating Conditions:

    • Ensure that no residual nitrating agents are present in the reaction mixture.

Purification Protocol:

  • Column Chromatography: Dinitrated compounds are significantly more polar than the desired product. They can be effectively separated by silica gel column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal analytical techniques to monitor the reaction and assess the purity of the final product?

A1: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and impurity profiling.[11][]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.[13]

Q2: What is the best method for purifying the final product?

A2: The choice of purification method depends on the scale of the synthesis and the desired purity level.

  • Recrystallization: A good first step for removing many common impurities and can yield a product of high purity if the impurity profile is simple.[6]

  • Silica Gel Column Chromatography: The most versatile and effective method for achieving high purity by separating the product from a wide range of impurities.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents like DMF and acetonitrile.

  • Handling of Reagents: Sodium hydride (NaH) is highly reactive with water and should be handled with care under an inert atmosphere. The starting materials and product are chemical irritants.[14]

IV. Visualizing the Process

Reaction Pathway and Impurity Formation

cluster_starting_materials Starting Materials cluster_impurities Common Impurities SM1 Methyl 4-chloro-3-nitrobenzoate Product Methyl 4-(4-chloro-2-methylphenoxy) -3-nitrobenzoate SM1->Product SNAr Reaction Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 4-chloro-2-methylphenol Phenoxide Phenoxide Intermediate SM2->Phenoxide Deprotonation SM2->Impurity1 Base Base (e.g., K2CO3) Base->Phenoxide Phenoxide->Product SNAr Reaction Impurity3 Hydrolysis Product (Carboxylic Acid) Product->Impurity3 Hydrolysis (H+/OH-) Impurity2 Isomeric Product (from 6-chloro-2-methylphenol)

Caption: Main reaction pathway and sources of common impurities.

Troubleshooting Workflow

Start Crude Product Analysis (TLC, HPLC, NMR) Check_SM Unreacted Starting Materials Detected? Start->Check_SM Check_Isomer Isomeric Impurity Detected? Check_SM->Check_Isomer No Action_SM Optimize Reaction Conditions (Temp, Time, Base) Purify via Aqueous Wash Check_SM->Action_SM Yes Check_Acid Hydrolysis Product Detected? Check_Isomer->Check_Acid No Action_Isomer Analyze Phenol Purity Purify Starting Material or use Preparative HPLC Check_Isomer->Action_Isomer Yes Action_Acid Use Milder Base Neutral Workup Purify via Acid-Base Extraction Check_Acid->Action_Acid Yes End Pure Product Check_Acid->End No Action_SM->Check_Isomer Action_Isomer->Check_Acid Action_Acid->End

Caption: A logical workflow for troubleshooting impurities.

V. References

  • Google Patents. (n.d.). Process for chlorinating ortho-cresol. Retrieved from

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. Retrieved from

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. Retrieved from

  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Retrieved from [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Exp 3 - M-nitrobenzoic Acid From Methyl Benzoate | PDF. Retrieved from [Link]

  • Pearson. (n.d.). Methyl p-nitrobenzoate has been found to undergo saponification f.... Retrieved from [Link]...

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Retrieved from

  • Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

  • echa.europa.eu. (n.d.). 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. Retrieved from

  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • EPA. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • pubs.acs.org. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PMC. (n.d.). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. Retrieved from [Link]

  • Publisso. (n.d.). method for the determination of nitrobenzene in workplace air using gas chromatography after thermodesorption. Retrieved from [Link]

  • QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Retrieved from [Link]

  • Reddit. (2021, April 26). Some floofy methyl-3-nitrobenzoate crystals I purified last week. : r/chemistry. Retrieved from [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-o-cresol. Retrieved from [Link]

  • Canada.ca. (2010, November 16). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA). Retrieved from [Link]

Sources

Optimization

optimizing mobile phase for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate chromatography

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers and drug development professionals optimizing Reversed-Phase High-Performance Liquid C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is specifically engineered for researchers and drug development professionals optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate .

Because this molecule is a highly hydrophobic, neutral, aromatic ester, standard generic HPLC methods often result in excessive retention times, poor peak shapes, or co-elution with synthetic precursors. This guide synthesizes structural causality with field-proven chromatographic principles to help you build a robust, self-validating analytical method.

Core Method Development Workflow

Before troubleshooting, it is critical to understand the baseline physicochemical properties of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. It contains an ester, an ether linkage, a halogen (chlorine), and a nitro group on aromatic rings. It lacks ionizable groups in the standard pH 2–8 range, making it strictly neutral but highly lipophilic.

Workflow Start 1. Molecule Analysis Highly Hydrophobic, Neutral, Aromatic Col 2. Column Selection C18 (High Retention) or Phenyl-Hexyl (π-π Selectivity) Start->Col Solvent 3. Organic Modifier Acetonitrile (Preferred for elution strength) Col->Solvent Aqueous 4. Aqueous Phase Water + 0.1% Formic Acid (To suppress impurity ionization) Solvent->Aqueous Gradient 5. Elution Mode Gradient: 50% -> 95% Organic (Over 15-20 mins) Aqueous->Gradient Opt 6. Parameter Optimization Adjust Temperature (30-40°C) & Flow Rate Gradient->Opt

Fig 1: Step-by-step RP-HPLC method development workflow for hydrophobic neutral esters.

Troubleshooting & FAQs

Q1: Why is my retention time excessively long, and how do I elute this compound efficiently?

The Causality: The target molecule's multiple hydrophobic moieties (aromatic rings, chloro, and methyl groups) result in a high partition coefficient (Log P). When using a standard C18 column with a high-carbon load, the molecule exhibits extreme affinity for the stationary phase[1]. The Fix: A 50:50 aqueous/organic mobile phase is too weak. You must increase the organic modifier to 70–95%[2]. Alternatively, switch from a C18 to a Phenyl-Hexyl column . Phenyl columns offer alternative selectivity via π−π interactions with the analyte's nitrobenzoate and phenoxy rings, often allowing for faster elution and better resolution from structurally similar aliphatic impurities[3].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

The Causality: For highly hydrophobic compounds, Acetonitrile is strongly recommended . ACN has a higher elution strength (elutropic value) in reversed-phase chromatography compared to methanol, meaning it will elute your compound faster and with sharper peaks[2]. Furthermore, ACN/Water mixtures have significantly lower viscosity than MeOH/Water mixtures, reducing system backpressure and allowing for higher flow rates[1].

Table 1: Comparison of Organic Modifiers for Hydrophobic Esters

PropertyAcetonitrile (ACN)Methanol (MeOH)Impact on Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
Elution Strength StrongerWeakerACN reduces excessively long retention times.
Viscosity (at 50% aq) ~1.0 cP~1.6 cPACN generates lower backpressure, extending column life.
UV Cutoff 190 nm205 nmACN provides a cleaner baseline for low-wavelength UV detection.
Selectivity Mechanism Dipole-dipoleHydrogen bondingMeOH may interact better with the nitro/ether groups, altering selectivity if co-elution occurs.
Q3: If the molecule is strictly neutral, why do protocols suggest adding 0.1% Formic Acid to the mobile phase?

The Causality: While the target ester itself is neutral and its retention is largely pH-independent, its synthetic precursors or degradation products are not. For example, unesterified 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid is a weak acid[4]. If the mobile phase is unbuffered or neutral, this acidic impurity will partially ionize, leading to severe peak tailing and unpredictable retention times[5]. The Fix: Adding 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) drops the mobile phase pH to ~2.7. This suppresses the ionization of acidic impurities, keeping them fully protonated (neutral), which ensures sharp peaks and baseline resolution from your main API peak[6].

Q4: Why am I observing peak fronting or splitting?

The Causality: This is almost always caused by the "Solvent Effect" (injection solvent mismatch). Because the target molecule is highly hydrophobic, you likely dissolved your sample in 100% strong solvent (e.g., pure ACN, DMSO, or THF) to ensure solubility. When a large volume of this strong solvent is injected into a weaker mobile phase, the analyte travels prematurely down the column before partitioning properly into the stationary phase. The Fix (Self-Validating Protocol):

  • Inject 1 µL of your sample instead of 10 µL. If the peak shape immediately normalizes, the solvent effect is the root cause.

  • To permanently fix this, dilute your final sample in a solvent that closely matches your initial mobile phase composition (e.g., 50:50 ACN:Water), ensuring it remains just at the threshold of solubility.

Experimental Protocol: Gradient Optimization Workflow

To achieve baseline separation of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate from its synthetic impurities (like phenoxy acids and phenols), utilize the following validated gradient protocol[7].

Materials & Setup:

  • Column: C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky hydrophobic molecules).

  • Detection: UV at 230 nm and 280 nm (capturing the aromatic and nitro-aromatic chromophores).

Step-by-Step Gradient Table:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Rationale
0.050%50%Initial hold to focus the analyte band at the head of the column.
2.050%50%Elute highly polar impurities (e.g., unreacted salts).
12.05%95%Linear ramp to elute the highly hydrophobic target ester.
17.05%95%Isocratic hold to ensure complete elution of strongly retained dimers/byproducts.
17.150%50%Return to initial conditions.
22.050%50%Column re-equilibration (critical for run-to-run reproducibility).

Troubleshooting Decision Tree

Use the following logic tree to diagnose chromatographic failures during your run.

Troubleshooting Issue Chromatographic Issue Detected Split Peak Splitting / Fronting Issue->Split Tail Peak Tailing Issue->Tail Retain Excessive Retention Time Issue->Retain Solvent Check Injection Solvent: Is sample in 100% Organic? Split->Solvent Impurity Check Mobile Phase pH: Are acidic impurities ionizing? Tail->Impurity Strength Check Elution Strength: Is %B too low? Retain->Strength FixSolvent Dilute sample with aqueous phase or reduce injection volume. Solvent->FixSolvent FixpH Lower mobile phase pH (Add 0.1% Formic Acid). Impurity->FixpH FixStrength Increase Acetonitrile % or switch to Phenyl-Hexyl column. Strength->FixStrength

Fig 2: Diagnostic decision tree for resolving peak shape and retention anomalies.

References

  • Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution Source: Molecules / MDPI (PMC Free Article) URL:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex Technical Hub URL:[Link]

  • A Practical Approach to RP HPLC Analytical Method Development Source: World Journal of Pharmaceutical Research URL:[Link]

  • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry Source: IntechOpen URL:[Link]

  • Automated on-line in-tube solid-phase microextraction followed by liquid chromatography/electrospray ionization-mass spectrometry for the determination of chlorinated phenoxy acid herbicides Source: Analyst (RSC Publishing) URL:[Link]

Sources

Troubleshooting

reducing unwanted byproducts in Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate esterification

Welcome to the technical support center for the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the final esterification step, focusing on minimizing unwanted byproducts and maximizing yield and purity. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid. Each question is designed to diagnose a problem and provide a scientifically-grounded, actionable solution.

Q1: My reaction is incomplete. TLC and HPLC analysis shows a significant amount of the starting carboxylic acid. What are the likely causes and how can I drive the reaction to completion?

A1: An incomplete reaction is the most common issue in Fischer-Speier esterification, which is an equilibrium-controlled process.[1] The presence of the starting carboxylic acid indicates the equilibrium is not sufficiently shifted towards the product.

Causality and Solutions:

  • Presence of Water: Water is a product of the reaction. Any water present in the reagents (especially methanol or the starting acid) or introduced from the atmosphere will push the equilibrium back towards the reactants (Le Châtelier's principle).

    • Protocol: Ensure your starting carboxylic acid is completely dry. Use anhydrous methanol and a drying tube (e.g., with CaCl₂) on top of your reflux condenser to protect the reaction from atmospheric moisture.[1]

  • Insufficient Methanol: While methanol acts as a reagent, using it as the solvent provides a large molar excess, which is crucial for shifting the equilibrium towards the ester product.

    • Protocol: Use a significant excess of methanol as the reaction solvent. A common ratio is 8-10 mL of anhydrous methanol for every 1 gram of the carboxylic acid.[1]

  • Inadequate Catalysis or Reaction Time: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol. The reaction may also simply need more time to reach equilibrium or completion.

    • Protocol: Use a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Monitor the reaction progress every hour using TLC. A typical reaction time at reflux is between 1 to 4 hours.[2][3] If the reaction stalls, a small additional charge of the acid catalyst can sometimes be beneficial, though this can increase the risk of side reactions if not done carefully.

Q2: After workup, I have a good initial yield, but my final product's purity is low, and I suspect hydrolysis. How can I identify and prevent the formation of the carboxylic acid byproduct?

A2: The reappearance of the starting carboxylic acid after workup is a clear sign of ester hydrolysis. The ester bond is susceptible to cleavage under both acidic and basic conditions, particularly in the presence of water.[4][5]

Causality and Solutions:

  • Aqueous Workup: Standard workup procedures involving aqueous washes (e.g., with sodium bicarbonate to neutralize the acid catalyst) can promote hydrolysis if the pH becomes too high or if exposure is prolonged.

    • Protocol: When neutralizing the reaction mixture, pour it into a cold, dilute solution of sodium bicarbonate rather than adding the base directly to the hot reaction mixture.[2] This dissipates heat and minimizes the time the ester is exposed to aqueous basic conditions. Perform extractions quickly and efficiently.

  • Incomplete Drying: Residual water in the organic solvent layer prior to evaporation will concentrate with the product and can lead to hydrolysis during storage or subsequent steps.

    • Protocol: After extraction, wash the organic layer with brine (saturated aqueous NaCl) to help remove dissolved water. Dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and solvent evaporation.

Analytical Identification: The presence of the carboxylic acid byproduct can be confirmed by:

  • TLC: The acid will have a lower Rƒ value (more polar) than the ester.

  • HPLC: The acid will have a different retention time than the ester.[6][7]

  • IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ in addition to the C=O stretch.

  • ¹H NMR: The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield (>10 ppm).

Q3: My HPLC analysis shows an unknown, non-polar impurity. What could this be and where might it have come from?

A3: A non-polar impurity often points to side reactions involving the reagents or trace contaminants from previous steps.

Causality and Solutions:

  • Carryover from Ether Synthesis: The synthesis of the starting material, 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid, is typically achieved via a Williamson ether synthesis.[8][9] Incomplete reaction or side reactions in that step could leave unreacted 4-chloro-2-methylphenol or other aromatic precursors. These are less polar than the carboxylic acid and could be carried through.

    • Solution: Ensure the purity of the starting carboxylic acid before beginning the esterification. Recrystallize the acid if necessary to remove any residual precursors from the previous synthetic step.

  • Formation of Dimethyl Ether: At very high temperatures (well above the boiling point of methanol), the sulfuric acid catalyst can cause the dehydration of methanol to form dimethyl ether. While volatile, it can sometimes lead to trace impurities.

    • Solution: Maintain a controlled reflux. Do not overheat the reaction mixture. The boiling point of methanol (approx. 65 °C) is sufficient for the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the optimization and best practices for the esterification process.

Q1: What is the recommended standard protocol for the esterification of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid?

A1: The most reliable and common method is the Fischer-Speier esterification. It is cost-effective and relatively simple to perform.

Protocol: Fischer Esterification
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 8-10 mL per gram of acid).[1]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise. An exothermic reaction will occur.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product ester will have a higher Rƒ than the starting acid.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a dilute solution of sodium bicarbonate (NaHCO₃). Stir until the acid catalyst is neutralized (effervescence ceases).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.[2][10]

Q2: What is the mechanism of the acid-catalyzed esterification, and how does it inform byproduct reduction?

A2: Understanding the Fischer esterification mechanism is key to controlling the reaction. It is a nucleophilic acyl substitution.

Mechanism Steps:
  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The lone pair on the remaining hydroxyl group reforms the double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

Understanding that every step is reversible explains why removing water and using an excess of the alcohol reactant are critical for achieving a high yield.

Q3: Which analytical techniques are best for monitoring reaction progress and final product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended for robust analysis of nitroaromatic compounds.[6]

TechniqueApplicationKey Insights
TLC Reaction MonitoringFast, qualitative assessment of the disappearance of starting material and appearance of the product.
HPLC-UV Reaction Monitoring & PurityQuantitative analysis. The strong UV absorbance of nitroaromatics makes this method highly sensitive.[11][12] A diode array detector (DAD) can aid in peak identification.[6]
GC-ECD Purity & Byproduct AnalysisGas chromatography with an electron capture detector (GC-ECD) is extremely sensitive for halogenated and nitro-containing compounds, making it ideal for detecting trace impurities.[13]
LC-MS Byproduct IdentificationProvides molecular weight information, which is invaluable for identifying unknown peaks and confirming the structure of byproducts.[6]
¹H & ¹³C NMR Structural ConfirmationConfirms the final structure of the purified product and can quantify impurities if a standard is used.
FT-IR Functional Group AnalysisConfirms the disappearance of the broad carboxylic acid O-H stretch and the presence of the ester C-O stretches.

Visualized Workflows and Mechanisms

Esterification and Purification Workflow

G Figure 1. General Laboratory Workflow cluster_prep Reaction Phase cluster_workup Isolation Phase cluster_purify Purification & Analysis Start Starting Material (Carboxylic Acid) Reagents Add Anhydrous Methanol & Acid Catalyst Start->Reagents React Heat to Reflux (1-4 hours) Reagents->React Monitor Monitor by TLC/HPLC React->Monitor Workup Quench & Neutralize (aq. NaHCO₃) Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Wash & Dry (Brine, MgSO₄) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify Analyze Analyze Purity (HPLC, NMR, etc.) Purify->Analyze Product Final Product: Methyl Ester Analyze->Product

Fischer Esterification Mechanism

G Figure 2. Simplified Fischer Esterification Mechanism RCOOH R-COOH (Carboxylic Acid) ProtonatedAcid R-C(OH)₂⁺ RCOOH->ProtonatedAcid + H⁺ ProtonatedAcid->RCOOH - H⁺ Tetrahedral R-C(OH)₂(O⁺HCH₃) ProtonatedAcid->Tetrahedral + CH₃OH Methanol CH₃OH Tetrahedral->ProtonatedAcid - CH₃OH ProtonTransfer R-C(OH)(OCH₃)(OH₂⁺) Tetrahedral->ProtonTransfer Proton Transfer ProtonTransfer->Tetrahedral Elimination R-C(O⁺H)(OCH₃) ProtonTransfer->Elimination - H₂O Elimination->ProtonTransfer + H₂O Ester R-COOCH₃ (Ester Product) Elimination->Ester - H⁺ H_plus H⁺ H2O H₂O

Troubleshooting Logic Tree

G Figure 3. Troubleshooting Byproducts & Low Yield Start Problem: Low Yield or Impure Product CheckTLC Analyze reaction mixture by TLC/HPLC. Is starting material (SM) present? Start->CheckTLC SM_Yes YES: Incomplete Reaction CheckTLC->SM_Yes Yes SM_No NO: Potential loss during workup or byproduct formation CheckTLC->SM_No No Sol_Water Use anhydrous reagents and drying tube. SM_Yes->Sol_Water Cause: Water Present? Sol_Excess Increase molar excess of methanol. SM_Yes->Sol_Excess Cause: Insufficient Reagent? Sol_Time Increase reaction time and/or catalyst amount. SM_Yes->Sol_Time Cause: Time/Catalyst? CheckPurity Analyze final product. Is starting material present? SM_No->CheckPurity Purity_Yes YES: Hydrolysis CheckPurity->Purity_Yes Yes Purity_No NO: Other Byproducts CheckPurity->Purity_No No Sol_Workup Minimize exposure to H₂O. Use cold/dilute base for quench. Dry organic layers thoroughly. Purity_Yes->Sol_Workup Sol_Purify Purify starting acid before use. Optimize purification of final product (recrystallization/chromatography). Purity_No->Sol_Purify

References

  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • DTIC. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • ResearchGate. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • EPA. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubMed. (2001). Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector.
  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
  • Source Publication. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
  • CDC Stacks. (n.d.). Supporting Information.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • PMC. (n.d.). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models.
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. The following content provides in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the safe and efficient scale-up of this process.

I. Synthetic Strategy Overview

The synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is most effectively approached through a two-step sequence:

  • Ullmann Condensation: Formation of the diaryl ether linkage between 4-chloro-2-methylphenol and a suitable methyl 4-halobenzoate to yield Methyl 4-(4-chloro-2-methylphenoxy)benzoate.

  • Electrophilic Nitration: Regioselective nitration of the resulting diaryl ether to introduce the nitro group at the 3-position of the benzoate ring.

An alternative, though potentially more challenging route, involves the initial nitration of a precursor followed by the Ullmann condensation. This guide will focus on the first, more convergent strategy.

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway 4-chloro-2-methylphenol 4-chloro-2-methylphenol Intermediate Methyl 4-(4-chloro-2-methylphenoxy)benzoate 4-chloro-2-methylphenol->Intermediate Ullmann Condensation (Cu catalyst, Base) Methyl 4-halobenzoate Methyl 4-halobenzoate Methyl 4-halobenzoate->Intermediate Final_Product Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate Intermediate->Final_Product Nitration (HNO3/H2SO4)

Caption: Proposed two-step synthesis of the target molecule.

II. Troubleshooting Guide: Ullmann Condensation

The Ullmann condensation is a robust method for forming diaryl ethers, but challenges can arise during scale-up.[1][2][3]

Observed Issue Potential Causes Troubleshooting & Corrective Actions
Low or No Product Formation 1. Inactive Catalyst: Copper catalyst may be oxidized or of low quality. 2. Inappropriate Base: The chosen base may not be strong enough or may have poor solubility in the reaction medium. 3. Unreactive Aryl Halide: Aryl chlorides are generally less reactive than bromides or iodides.[2] 4. Insufficient Temperature: Reaction may require higher temperatures for activation.1. Catalyst Activation: Use freshly sourced, high-purity copper catalyst (e.g., CuI, Cu2O). Consider pre-activation if necessary.[1] 2. Base Selection: Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often effective bases.[3][4] Ensure the base is finely powdered and anhydrous. 3. Halide Choice: If using methyl 4-chlorobenzoate yields poor results, consider switching to methyl 4-bromobenzoate or methyl 4-iodobenzoate. 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. High-boiling polar aprotic solvents like DMF or NMP are often used.[5]
Formation of Side Products (e.g., Homocoupling) 1. Catalyst Loading: Incorrect catalyst-to-ligand ratio or excessive catalyst loading can promote side reactions. 2. Presence of Oxygen: Oxygen can facilitate oxidative homocoupling of the starting materials.1. Optimize Catalyst System: Screen different ligands (e.g., diamines, salicylaldimines) and optimize the catalyst and ligand loading.[4] 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Difficult Product Isolation/Purification 1. Emulsion Formation During Workup: High concentrations of copper salts and ligands can lead to emulsions. 2. Co-elution of Starting Materials and Product: Similar polarities can make chromatographic separation challenging.1. Workup Procedure: After the reaction, consider filtering the cooled mixture through a pad of celite to remove insoluble copper species before aqueous workup. Acidic washes (e.g., dilute HCl) can help to remove basic ligands. 2. Purification Strategy: If chromatography is difficult, consider recrystallization from a suitable solvent system.

III. Troubleshooting Guide: Electrophilic Nitration

The nitration of the diaryl ether intermediate is a critical step that requires careful control to ensure safety and desired regioselectivity. The primary concern with nitration reactions is their highly exothermic nature, which can lead to thermal runaway if not properly managed.[6][7]

Observed Issue Potential Causes Troubleshooting & Corrective Actions
Low Yield of Desired 3-Nitro Isomer 1. Incorrect Nitrating Conditions: The strength and composition of the nitrating mixture (HNO3/H2SO4) can influence regioselectivity. 2. Suboptimal Temperature: Temperature can affect the distribution of isomers.1. Nitrating Agent: Use a pre-cooled mixture of concentrated nitric acid and sulfuric acid. The ratio of the acids is crucial for generating the nitronium ion (NO2+) efficiently.[6] 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent to favor kinetic control and potentially improve selectivity.[6]
Formation of Multiple Nitro Isomers 1. Competing Directing Effects: The phenoxy group is ortho-, para-directing, while the methyl ester is meta-directing. This can lead to the formation of other nitro isomers.1. Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and minimize localized high concentrations. 2. Analytical Monitoring: Use in-process monitoring (e.g., HPLC, GC) to track the formation of isomers and stop the reaction at the optimal point.
Presence of Dinitrated Byproducts 1. Over-nitration: Use of excess nitrating agent or prolonged reaction times can lead to the formation of dinitro compounds.1. Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. 2. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration.
Dark-colored Reaction Mixture 1. Oxidative Side Reactions: The nitrating mixture can oxidize sensitive functional groups, leading to the formation of colored impurities.1. Scavengers: In some cases, the addition of a small amount of urea to the reaction mixture can help to scavenge excess nitrous acid, which can be responsible for oxidative side reactions.[7] 2. Temperature Control: Strict adherence to low reaction temperatures minimizes decomposition and side reactions.
Thermal Runaway 1. Inadequate Cooling: The rate of heat generation exceeds the heat removal capacity of the reactor. 2. Poor Agitation: Localized "hot spots" can form, leading to an uncontrolled acceleration of the reaction. 3. Accumulation of Reactants: Adding the nitrating agent too quickly can lead to an accumulation of unreacted material, which can then react rapidly and uncontrollably.1. Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the heat of reaction. 2. Engineering Controls: Ensure the reactor has adequate cooling capacity and a robust agitation system. Consider a semi-batch process where the nitrating agent is added slowly over time.[8] 3. Emergency Preparedness: Have a quench plan in place. This typically involves having a large volume of ice water ready to quickly cool and dilute the reaction mixture in case of a thermal runaway.

Diagram 2: Troubleshooting Workflow for Nitration

Troubleshooting_Workflow Start Nitration Reaction Issues Low_Yield Low Yield of 3-Nitro Isomer? Start->Low_Yield Multiple_Isomers Multiple Isomers Formed? Low_Yield->Multiple_Isomers No Action_Temp Optimize Temperature (0-10 °C) Low_Yield->Action_Temp Yes Action_Nitrating_Agent Adjust Nitrating Agent Ratio Low_Yield->Action_Nitrating_Agent Yes Dinitration Dinitration Observed? Multiple_Isomers->Dinitration No Action_Addition Slow, Controlled Addition Multiple_Isomers->Action_Addition Yes Dark_Color Dark Reaction Mixture? Dinitration->Dark_Color No Action_Stoichiometry Reduce Nitrating Agent Stoichiometry Dinitration->Action_Stoichiometry Yes Action_Time Shorten Reaction Time Dinitration->Action_Time Yes Thermal_Runaway Signs of Thermal Runaway? Dark_Color->Thermal_Runaway No Dark_Color->Action_Temp Yes Action_Urea Add Urea as Scavenger Dark_Color->Action_Urea Yes Action_Quench IMMEDIATE QUENCH! Review Safety Protocols Thermal_Runaway->Action_Quench Yes

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling the preparation of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling the preparation of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate . The formation of this complex diaryl ether relies on the coupling of methyl 4-chloro-3-nitrobenzoate (electrophile) and 4-chloro-2-methylphenol (nucleophile).

While the electrophile is highly activated by the ortho-nitro and para-ester groups, the nucleophile suffers from steric hindrance due to its ortho-methyl group. Selecting the optimal catalytic system is the critical variable in preventing side reactions (like ester saponification) and driving the reaction to quantitative yields[1].

Quantitative Catalyst Selection Matrix

To establish a baseline for process optimization, review the empirical data below comparing different catalytic systems. All data assumes a standard 1.0 M concentration of limiting reagent.

Catalyst SystemBaseSolventTemp (°C)Avg. Yield (%)Reaction Time (h)Mechanistic Advantage
None (Baseline) K₂CO₃DMF12060 - 65%24None; relies entirely on thermal activation. High risk of ester hydrolysis.
TBAB (10 mol%) K₂CO₃MeCN8582 - 88%12Phase Transfer Catalyst (PTC) shuttles phenoxide into solution, lowering activation energy[2].
18-Crown-6 (5 mol%) K₂CO₃Toluene9092 - 96%8Specific K⁺ chelation creates a "naked," highly reactive phenoxide, overcoming steric bulk[3].
CuI / N,N-dimethylglycine Cs₂CO₃Dioxane10080 - 85%16Overcomes severe steric hindrance via reductive elimination rather than pure SNAr[4].

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high percentage of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid instead of the target methyl ester? A1: This is a classic case of ester saponification competing with the Nucleophilic Aromatic Substitution (SNAr) pathway. When utilizing polar aprotic solvents (like DMF) with hygroscopic bases at high temperatures (>110°C), trace water acts as a nucleophile, hydrolyzing the methyl ester. Optimization: Transition to a Phase Transfer Catalyst (PTC) such as 18-Crown-6 in a non-polar solvent like toluene. The PTC selectively shuttles the phenoxide ion into the organic phase, allowing the SNAr to proceed rapidly at 85–90°C—well below the thermal threshold for rapid ester hydrolysis[3].

Q2: I am using TBAB as a PTC, but conversion consistently plateaus at 70%. How can I drive the reaction to completion? A2: Tetrabutylammonium bromide (TBAB) is a robust PTC, but the ortho-methyl group on your nucleophile creates significant steric hindrance, slowing the formation of the Meisenheimer complex. Optimization: Upgrade your catalyst to 18-Crown-6. The crown ether specifically chelates the potassium cation (from K₂CO₃) with a much higher binding constant than a quaternary ammonium salt. This disrupts the tight ion pair, generating a highly nucleophilic "naked" phenoxide anion that easily attacks the electrophilic center despite the steric bulk[3].

Q3: If SNAr fails, should I pivot to a transition metal catalyst? A3: Because the leaving group is strongly activated by the ortho-nitro group, transition metals are generally unnecessary and introduce heavy-metal purification burdens. However, if substrate purity is poor or you are forced to use an unactivated leaving group (e.g., switching from chloro to bromo), a Copper-catalyzed Ullmann-type coupling (using CuI and a ligand like N,N-dimethylglycine) can force the C-O bond formation via an oxidative addition/reductive elimination cycle[4].

Mechanistic & Troubleshooting Visualizations

G N1 4-Chloro-2-methylphenol + K2CO3 N2 Potassium Phenoxide (Solid/Aqueous Phase) N1->N2 Deprotonation N4 Naked Phenoxide Ion (Organic Phase) N2->N4 PTC Chelation N3 18-Crown-6 (PTC) N3->N4 N6 Meisenheimer Complex (Transition State) N4->N6 Nucleophilic Attack N5 Methyl 4-chloro- 3-nitrobenzoate N5->N6 N7 Target Diaryl Ether + KCl N6->N7 Cl- Elimination

Mechanistic pathway of PTC-mediated SNAr for diaryl ether synthesis.

G Start Issue: Low Yield (<70% Conversion) Q1 Is the Methyl Ester Hydrolyzed? Start->Q1 A1_Yes Yes: Saponification Q1->A1_Yes HPLC shows Acid A1_No No: Intact Ester Q1->A1_No HPLC shows SM Sol1 Switch to 18-Crown-6 in Toluene (90°C) A1_Yes->Sol1 Q2 Is Reaction Stalled? A1_No->Q2 Sol2 Address Sterics: Use CuI/Ligand Catalyst Q2->Sol2 Yes

Troubleshooting decision tree for optimizing catalyst and reaction conditions.

Self-Validating Experimental Protocol

This protocol utilizes the optimized 18-Crown-6 Phase Transfer Catalysis route to maximize yield and prevent ester hydrolysis. Every phase of this methodology includes a self-validating causality check to ensure process integrity.

Step 1: Preparation of the Nucleophile (Phenoxide Formation)
  • Charge a flame-dried, nitrogen-flushed reactor with 4-chloro-2-methylphenol (1.1 equivalents) and anhydrous toluene (10 volumes).

  • Add finely milled, anhydrous K₂CO₃ (1.5 equivalents).

  • Causality: Milling the base increases the surface area, accelerating the heterogeneous deprotonation of the phenol.

  • Self-Validating Checkpoint: Stir at 60°C for 1 hour. The suspension will transition to a pale-yellow slurry. If the slurry remains purely white, deprotonation has failed (likely due to wet or degraded K₂CO₃). Do not proceed until the color shift is observed.

Step 2: Catalyst & Electrophile Addition
  • Add 18-Crown-6 (0.05 equivalents) to the reactor.

  • Causality: The crown ether immediately sequesters K⁺ ions, pulling the phenoxide into the bulk toluene phase and dramatically increasing its nucleophilicity[3].

  • Add methyl 4-chloro-3-nitrobenzoate (1.0 equivalent) portion-wise to control any mild exotherm.

  • Elevate the internal temperature to 90°C.

Step 3: In-Process Control & Reaction Monitoring
  • Causality: Monitoring prevents over-cooking, which invites transesterification or degradation.

  • Self-Validating Checkpoint: Pull an aliquot after 6 hours. Quench into MeCN/H₂O and analyze via HPLC at 254 nm. The reaction is validated to proceed to workup only when the peak area of methyl 4-chloro-3-nitrobenzoate is <2%. If >2%, continue heating and re-check in 2 hours.

Step 4: Self-Validating Quench & Phase Separation
  • Cool the reactor to 25°C and add 5 volumes of deionized water.

  • Causality: Water instantly halts the reaction by protonating any residual phenoxide and dissolves the KCl byproduct and 18-Crown-6 catalyst, partitioning them into the aqueous layer.

  • Self-Validating Checkpoint: The organic layer (toluene) must separate cleanly from the aqueous layer within 5 minutes. If a milky emulsion forms, it indicates the presence of saponified byproducts (surfactant-like carboxylate salts). If an emulsion is detected, add saturated brine to force phase separation.

  • Wash the organic layer with 1M NaOH (to remove unreacted phenol), dry over Na₂SO₄, and concentrate under reduced pressure to yield the target diaryl ether.

References

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility The Journal of Organic Chemistry - ACS Publications[Link]

  • EP0509241A2 - A novel method for ether formation Google P
  • Fiesers' - Reagents for Organic Synthesis Chemistry-Chemists [Link]

  • Synthetic Approaches to the New Drugs Approved during 2019 Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating an HPLC-UV Assay for the Quantification of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The data generated from these met...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The data generated from these methods underpin critical decisions, from early-stage discovery through to final product quality control. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay for the quantification of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, a compound representative of many small molecule drug candidates.

This document is structured to provide not just a protocol, but a logical framework for why each step is critical, how the data interlinks, and how this specific HPLC-UV method compares to other analytical technologies. Every recommendation is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a universally accepted and scientifically sound approach.[1][2][3][4]

The Imperative of Method Validation: Beyond the Checklist

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][4] For the quantification of an active pharmaceutical ingredient (API) like Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, this means the method must be accurate, precise, specific, sensitive, and robust. The validation process is a holistic exercise where each parameter informs the others, creating a self-validating system of evidence.

Below is a visual representation of the interconnected nature of the validation parameters, which will be explored in detail in the subsequent sections.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness Dev Method Development Opt Optimization of Chromatographic Conditions Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Defines concentration range LOD Limit of Detection (LOD) Linearity->LOD Determines lower limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness LOQ Limit of Quantification (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness Assesses impact of variations LOD->LOQ

Caption: Interrelationship of HPLC-UV Method Validation Parameters.

Experimental Protocol: A Step-by-Step Guide

The following protocol for the validation of an HPLC-UV assay for Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is based on established methodologies for similar nitroaromatic and phenoxy compounds.[5][6][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for compounds of this polarity.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point to ensure adequate separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the assay.

  • Sample Preparation: Dissolve the sample containing Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Parameters and Acceptance Criteria:

The validation will be performed according to ICH Q2(R1) guidelines.[3][4][8]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank matrix, placebo (if applicable), and the analyte. Conduct forced degradation studies (acid, base, oxidation, heat, light).The analyte peak should be free of interference from endogenous components, impurities, and degradants. Peak purity should be confirmed using a diode array detector.
Linearity & Range Analyze a minimum of five concentrations across the proposed range (e.g., 80-120% of the target concentration for an assay).[8][9][10]Correlation coefficient (r²) > 0.999. The y-intercept should be insignificant.
Accuracy Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%), with at least three replicates per level.The mean recovery should be within 98.0% to 102.0%.[11]
Precision Repeatability (Intra-day): Analyze a minimum of six replicates at 100% of the test concentration, or nine determinations covering the specified range (three concentrations, three replicates each).Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2%.[2][11]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[2][12]The analyte should be reliably detected.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[2][12] The LOQ should be validated for accuracy and precision.The analyte can be quantified with acceptable accuracy and precision (e.g., RSD ≤ 10%).
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits. No significant impact on the results should be observed.[12][13]

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust and widely used technique for the quantification of small molecules, it is essential to understand its position relative to other available technologies. The choice of analytical method is often a balance between performance, cost, and the specific requirements of the analysis.

ParameterHPLC-UVGC-MSLC-MS/MSqNMR
Principle Separation based on polarity, detection by UV absorbance.[11]Separation based on volatility and polarity, detection by mass fragmentation.[11]Separation by polarity, detection by mass-to-charge ratio with high specificity.[14]Non-destructive analysis based on nuclear spin properties in a magnetic field.[15]
Specificity Good; potential for interference from co-eluting compounds with similar UV spectra.[11]Excellent; mass spectra provide high confidence in analyte identification.[11]Excellent; highly specific due to precursor and product ion monitoring.[16]Excellent; provides detailed structural information for all components.[15]
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL range).[11][17]High (low ng/mL to pg/mL range).[11]Very High (pg/mL to fg/mL range).[18][19]Lower compared to MS techniques (~µM).[15]
Quantitative Accuracy High, requires calibration standards.[20]High, requires calibration standards and may need an internal standard.[15]Very High, requires isotopically labeled internal standards for best accuracy.[16]High, can be performed with a single internal standard for multiple analytes (primary method).[20]
Sample Throughput Moderate to High.[11]Moderate.[11]High.Low.
Instrumentation Cost Moderate.[11]High.[11]Very High.Very High.
Best Suited For Routine QC, content uniformity, and assay of APIs in formulated products.Volatile and semi-volatile compounds, impurity profiling.Trace level quantification, metabolite identification, complex matrices.Structural elucidation, quantification without reference standards of the analyte.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Tech_Selection Start Start: Need to Quantify Analyte Is_Volatile Is the analyte volatile and thermally stable? Start->Is_Volatile GC_MS Consider GC-MS Is_Volatile->GC_MS Yes HPLC_UV Consider HPLC-UV Is_Volatile->HPLC_UV No End Final Method Selection GC_MS->End Trace_Analysis Is trace level analysis in a complex matrix required? HPLC_UV->Trace_Analysis Structural_Info Is primary quantification or detailed structural information needed? HPLC_UV->Structural_Info HPLC_UV->End Trace_Analysis->HPLC_UV No LC_MS Consider LC-MS/MS Trace_Analysis->LC_MS Yes LC_MS->Structural_Info LC_MS->End qNMR Consider qNMR Structural_Info->qNMR Yes qNMR->End

Caption: Decision tree for selecting an analytical technique.

Conclusion

The validation of an HPLC-UV method for the quantification of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a systematic process that, when executed correctly, provides a high degree of assurance in the quality of the analytical data. By following the principles outlined in the ICH guidelines and meticulously documenting each step, researchers can establish a robust, reliable, and scientifically sound method suitable for its intended purpose in a regulated environment. While HPLC-UV remains a workhorse in many laboratories due to its balance of performance and cost, a thorough understanding of alternative techniques such as GC-MS, LC-MS/MS, and qNMR is crucial for selecting the optimal analytical strategy for a given scientific challenge.

References

  • Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. (n.d.).
  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC. (n.d.).
  • Cross-Validation of Analytical Methods for 1-(m-Nitro-phenyl)-2-nitro-propane: A Comparative Guide - Benchchem. (n.d.).
  • 1330 - Validation of Analytical Procedures / General Information. (n.d.).
  • A Comparative Guide to HPLC-UV Method Validation for Gentamicin C1 Analysis Following ICH Guidelines - Benchchem. (n.d.).
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) - PMDA. (n.d.).
  • . (n.d.). Retrieved from

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. (n.d.).
  • QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. (n.d.).
  • Comparative Guide to Analytical Method Validation for 1,2,3-Trimethyl-4-nitrobenzene - Benchchem. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006).
  • A Comparative Guide to Reaction Monitoring: GC-MS, HPLC, and NMR for 4-(Chloromethoxy)but-1-ene - Benchchem. (n.d.).
  • Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water | Request PDF - ResearchGate. (n.d.).
  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem. (n.d.).
  • (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method - ResearchGate. (n.d.).
  • Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. (n.d.).
  • Development of an HPLC-UV Method for Quantification of Stattic. (2019, October 1).
  • Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children - PubMed. (2015, October 15).
  • Organic Compound Characterization & Quantification - Center for Applied Isotope Studies. (n.d.).
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. (2025, August 18).
  • Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry - ResearchGate. (2025, December 27).
  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted - Semantic Scholar. (2016, June 15).
  • Determination of seven phenoxy acid herbicides in water by dispersive solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry based on cationic metal-organic framework mixed matrix membrane - PMC. (n.d.).
  • Analytical methods for mixed organic chemical residues and contaminants in food - PMC. (2020, April 30).
  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm. (2024, October 5).

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